Selumetinib
Beschreibung
Eigenschaften
IUPAC Name |
6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHGALHFOKKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048944 | |
| Record name | Selumetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606143-52-6 | |
| Record name | Selumetinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606143-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selumetinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selumetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11689 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selumetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-1,3-benzodiazole-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELUMETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UH91I579U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Selumetinib's Mechanism of Action in RAS-Mutant Cancers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selumetinib, a potent and selective inhibitor of MEK1 and MEK2, has emerged as a targeted therapeutic agent for cancers harboring mutations in the RAS signaling pathway. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying molecular interactions. By elucidating the core pharmacology of this compound, this document aims to equip researchers and drug development professionals with the foundational knowledge to advance further investigation and therapeutic strategies in the context of RAS-mutant malignancies.
Introduction: The Challenge of RAS-Mutant Cancers
Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most prevalent oncogenic drivers, accounting for approximately 30% of all human cancers.[1] These mutations lock RAS proteins in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) cascade. This sustained signaling promotes uncontrolled cell proliferation, survival, and differentiation, contributing to tumorigenesis and therapeutic resistance. The development of effective inhibitors for RAS-mutant cancers has been a long-standing challenge in oncology.
The RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes.
Upon growth factor binding, receptor tyrosine kinases (RTKs) activate RAS by promoting the exchange of GDP for GTP. Activated RAS-GTP then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular proliferation and survival. In RAS-mutant cancers, this pathway is constitutively active, decoupling it from its normal upstream regulation.
This compound: A Selective MEK1/2 Inhibitor
This compound (AZD6244, ARRY-142886) is an oral, potent, and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[2] Its mechanism of action involves binding to an allosteric pocket on the MEK enzymes, which prevents their phosphorylation and subsequent activation of ERK1/2.[2] This leads to the downstream suppression of the MAPK signaling cascade, resulting in decreased cell proliferation and induction of apoptosis in cancer cells with a constitutively active RAS/RAF/MEK/ERK pathway.
Quantitative Data on this compound's Activity
The efficacy of this compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
In Vitro Efficacy: IC50 Values in RAS-Mutant Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | G12S | > 5 | [3] |
| HCT116 | Colorectal Cancer | G13D | 0.02 - 0.1 | [3] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | ~1 | [3] |
| Panc-1 | Pancreatic Cancer | G12D | > 5 | [3] |
| Calu-6 | Non-Small Cell Lung Cancer | G12C | ~0.1 | [4] |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | ~0.05 | [3] |
| SW620 | Colorectal Cancer | G12V | ~0.1 | [3] |
Note: IC50 values can vary depending on the specific assay conditions and the laboratory performing the experiment.
In Vivo Efficacy: Tumor Growth Inhibition in RAS-Mutant Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.
| Xenograft Model | Cancer Type | KRAS Mutation | This compound Dose | Tumor Growth Inhibition (%) | Reference |
| A549 | Non-Small Cell Lung Cancer | G12S | 25 mg/kg, BID | ~40% (Partial Metabolic Remission) | [4] |
| HCT116 | Colorectal Cancer | G13D | Not Specified | Significant Inhibition | [4] |
| Calu-6 | Non-Small Cell Lung Cancer | G12C | 25 mg/kg, BID | Significant Inhibition | [4] |
Clinical Efficacy: Response Rates in Patients with RAS-Mutant Cancers
Clinical trials have evaluated the efficacy of this compound, both as a monotherapy and in combination with other agents, in patients with various RAS-mutant solid tumors.
| Trial Identifier | Cancer Type | KRAS Mutation | Treatment | Objective Response Rate (ORR) | Reference |
| NCT00890825 | Non-Small Cell Lung Cancer | Various | This compound + Docetaxel | 37.2% | [5] |
| NCT00890825 | Non-Small Cell Lung Cancer | Various | Docetaxel alone | 0% | [5] |
| Phase II | Pancreatic Cancer | G12R | This compound | 0% (37.5% with stable disease ≥6 months) | [6][7] |
| Phase II | Non-Small Cell Lung Cancer | Various | This compound alone | 0% | [2] |
| Phase II | Non-Small Cell Lung Cancer | Various | This compound + Erlotinib | 10% | [2] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in drug development research. The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for Phospho-ERK (p-ERK)
This protocol is used to assess the inhibition of MEK1/2 activity by measuring the phosphorylation status of its direct downstream target, ERK.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) and Rabbit anti-p44/42 MAPK (Erk1/2)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 2, 4, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium.[3]
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.[8]
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the drug concentration to determine the IC50 value.
-
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
RAS-mutant cancer cell line
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel (e.g., 1:1 ratio).
-
Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 25 mg/kg) or vehicle control to the mice daily or twice daily via oral gavage.[4]
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
The study can be terminated when the tumors in the control group reach a predetermined size or when the mice show signs of distress.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the percentage of tumor growth inhibition at the end of the study.
-
Mechanisms of Resistance to this compound in RAS-Mutant Cancers
Despite the initial efficacy of MEK inhibitors, the development of resistance is a significant clinical challenge. Resistance to this compound can be broadly categorized as intrinsic (pre-existing) or acquired (developing during treatment).
Intrinsic Resistance
-
Activation of Parallel Signaling Pathways: Some RAS-mutant cancer cells exhibit a reduced dependency on the MAPK pathway for survival and instead rely on parallel signaling cascades, such as the PI3K/AKT/mTOR pathway.
-
Presence of Co-occurring Mutations: Mutations in other genes, such as LKB1, can confer intrinsic resistance to MEK inhibition.[9]
Acquired Resistance
-
Reactivation of the MAPK Pathway: This is a common mechanism of acquired resistance.
-
Feedback Reactivation of Receptor Tyrosine Kinases (RTKs): Inhibition of MEK can lead to a feedback loop that results in the upregulation and activation of RTKs, such as EGFR, which can then reactivate the RAS-MAPK pathway upstream of MEK.[10][11]
-
Amplification of Upstream Components: Amplification of genes encoding upstream activators of the pathway, such as KRAS or BRAF, can overcome MEK inhibition.[12]
-
Mutations in MEK1: Acquired mutations in the allosteric binding site of MEK1 can prevent this compound from binding effectively.
-
-
Bypass Signaling: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for MEK activity, such as the activation of the YAP signaling pathway.
Future Directions and Combination Therapies
Overcoming resistance to this compound is a key area of ongoing research. Several strategies are being explored, including:
-
Combination with other targeted therapies: Combining this compound with inhibitors of pathways that mediate resistance, such as PI3K/AKT inhibitors or RTK inhibitors, is a promising approach.[13][14][15]
-
Intermittent dosing schedules: Investigating alternative dosing strategies may help to mitigate the development of resistance.
-
Development of next-generation MEK inhibitors: Novel MEK inhibitors with improved potency or different binding properties may be effective against resistant tumors.
Conclusion
This compound represents a significant advancement in the targeted therapy of RAS-mutant cancers. Its well-defined mechanism of action as a selective MEK1/2 inhibitor provides a strong rationale for its clinical use. However, the emergence of resistance remains a critical hurdle. A thorough understanding of the molecular mechanisms underlying both the efficacy of and resistance to this compound, as detailed in this guide, is essential for the continued development of more effective therapeutic strategies for this challenging patient population. The quantitative data, detailed protocols, and pathway visualizations provided herein serve as a valuable resource for researchers and clinicians working to unravel the complexities of RAS-driven malignancies and to optimize the clinical application of MEK inhibitors.
References
- 1. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 2. This compound with and without erlotinib in KRAS mutant and KRAS wild-type advanced nonsmall-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Cracks Door to Targeted Therapy for KRAS-Mutant NSCLC | MDedge [mdedge.com]
- 6. Phase II study of this compound, an orally active inhibitor of MEK1 and MEK2 kinases, in KRASG12R-mutant pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II study of this compound, an orally active inhibitor of MEK1 and MEK2 kinases, in KRASG12R-mutant pancreatic ductal adenocarcinoma | springermedizin.de [springermedizin.de]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phenformin enhances the therapeutic effect of this compound in KRAS-mutant non-small cell lung cancer irrespective of LKB1 status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of MEK inhibitor this compound sensitivity by AKT phosphorylation in the novel BRAF L525R mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of RTK activation determine ERK reactivation and resistance to dual BRAF/MEK inhibition in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MEK1/2 inhibitor withdrawal reverses acquired resistance driven by BRAFV600E amplification whereas KRASG13D amplification promotes EMT-chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing the Use of the Combination of this compound and Olaparib or this compound Alone Targeted Treatment for RAS Pathway Mutant Recurrent or Persistent Ovarian and Endometrial Cancers, A ComboMATCH Treatment Trial [stanfordhealthcare.org]
- 14. Facebook [cancer.gov]
- 15. Comparing this compound and Olaparib to this compound Alone for Ovarian and Endometrial Cancers with RAS Pathway Mutations (EAY191-N4, A ComboMATCH Treatment Trial) [nrgoncology.org]
Selumetinib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selumetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), has demonstrated significant clinical activity, leading to its approval for neurofibromatosis type 1 (NF1)-related plexiform neurofibromas.[1][2] Its mechanism of action, centered on the RAS/RAF/MEK/ERK signaling cascade, not only inhibits tumor cell proliferation but also profoundly modulates the complex tumor microenvironment (TME).[3][4] This guide provides an in-depth technical overview of this compound's effects on the TME, focusing on its immunomodulatory properties and its potential for combination therapies. We present quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Core Mechanism of Action: MEK Inhibition
This compound is a non-ATP-competitive inhibitor of MEK1 and MEK2, central components of the MAPK signaling pathway.[3][5] In many cancers, mutations in upstream proteins like RAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[3][6] By binding to an allosteric site on MEK1/2, this compound prevents the phosphorylation and activation of its sole known substrates, ERK1 and ERK2.[4][7] This blockade halts the downstream signaling cascade, leading to cell cycle arrest and apoptosis in tumor cells.[8][9]
Reprogramming the Immune Microenvironment
Beyond its direct effects on tumor cells, this compound significantly alters the composition and function of the immune TME. This is particularly relevant for its synergy with immune checkpoint inhibitors. Key studies have shown that this compound can shift the TME from an immunosuppressive to a more immune-permissive state, primarily by modulating myeloid cell populations.[10]
Impact on Myeloid Cells
This compound's most profound immunomodulatory effects are observed within the myeloid compartment. It has been shown to reduce the frequency of immunosuppressive granulocytic myeloid-derived suppressor cells (gMDSCs) while promoting the accumulation of antigen-presenting cells.[6][10]
-
Reduction of Immunosuppressive Myeloid Cells: In the KRAS-mutant CT26 colorectal cancer model, this compound treatment, alone or with an anti-CTLA-4 antibody, significantly reduces the frequency of CD11b⁺ Ly6G⁺ myeloid cells, which are characteristic of gMDSCs or neutrophils.[10]
-
Promotion of Antigen Presentation: Concurrently, this compound treatment leads to an accumulation of differentiating monocytes at an Ly6C⁺ MHC-II⁺ intermediate state, suggesting an enhanced capacity for antigen presentation within the TME.[10]
-
Macrophage Polarization: this compound can also influence macrophage polarization. Studies indicate that MEK inhibition blocks M2-type (pro-tumor) polarization and can increase the expression of M1-type (anti-tumor) markers like CD80 and CD86.[4][11][12] This shift can contribute to a more robust anti-tumor immune response.
Modulation of Immunosuppressive Factors
This compound can reverse the upregulation of key immunosuppressive mediators that are often induced by other therapies, such as checkpoint blockade.
-
Arginase 1 (Arg1) and Cyclooxygenase-2 (Cox-2): Treatment with anti-CTLA-4 antibodies can lead to an undesirable increase in the expression of Arg1 and Cox-2 in the TME.[6][10] The combination of this compound with anti-CTLA-4 negates this upregulation, thereby reducing myeloid-mediated immunosuppression.[3][10]
Effects on T-Cells
The direct impact of this compound on T-cells is complex. As the MEK pathway is downstream of the T-cell receptor, MEK inhibition can suppress T-cell activation and proliferation in vitro, as evidenced by a dose-dependent decrease in IL-2 secretion from stimulated human peripheral blood mononuclear cells (PBMCs).[10] However, in vivo studies show that this compound has a limited impact on the increase in T-cell infiltration and activation mediated by anti-CTLA-4.[10] This suggests that this compound's dominant effect in a combination setting is the favorable reprogramming of the myeloid TME, which outweighs its direct suppressive effects on T-cells.[6][10]
Effects on the Non-Cellular Tumor Microenvironment
This compound's influence extends to the non-cellular components of the TME, including the extracellular matrix (ECM). In studies of neurofibromas, this compound treatment was found to downregulate intercellular signaling associated with ECM pathways, including those involving collagen, laminin, and fibronectin.[7][13] This modulation of collagen organization may contribute to the observed tumor shrinkage and represents another mechanism by which this compound impacts the TME.[3][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Effect of this compound on Immune Cell Populations in the CT26 Tumor Model
| Cell Population | Treatment Group | % of CD45⁺ Cells (Mean ± SEM) | Change vs. Control/Comparator | p-value | Reference |
|---|---|---|---|---|---|
| gMDSC/Neutrophils (CD11b⁺ Ly6G⁺) | Control | 29.8 ± 3.6 | - | - | [10] |
| Anti-CTLA-4 | 33.7 ± 4.2 | Increase | NS | [10] | |
| This compound | 14.5 ± 2.6 | ↓ 51.3% vs. Control | < 0.05 | [10] | |
| This compound + Anti-CTLA-4 | 14.9 ± 1.9 | ↓ 56.1% vs. Anti-CTLA-4 | < 0.05 | [10] | |
| Differentiating Monocytes (Ly6C⁺ MHCII⁺) | Control | 3.5 ± 0.5 | - | - | [10] |
| This compound | 8.0 ± 0.9 | ↑ 128.6% vs. Control | < 0.05 | [10] | |
| This compound + Anti-CTLA-4 | 8.8 ± 1.1 | ↑ vs. Anti-CTLA-4 alone | < 0.05 | [10] |
(Data adapted from Poon et al., J Immunother Cancer, 2017)[10]
Table 2: Modulation of Immunosuppressive Gene Expression by this compound in the CT26 Tumor Model
| Gene | Treatment Group | Relative Expression (Fold Change vs. Control) | p-value (vs. Anti-CTLA-4) | Reference |
|---|---|---|---|---|
| Arg1 | Anti-CTLA-4 | ~2.5-fold increase | - | [3][10] |
| This compound + Anti-CTLA-4 | Reversed to control levels | < 0.05 | [3][10] | |
| Cox-2 (Ptgs2) | Anti-CTLA-4 | ~2.0-fold increase | - | [3][10] |
| This compound + Anti-CTLA-4 | Reversed to control levels | < 0.05 | [3][10] |
(Data adapted from Poon et al., J Immunother Cancer, 2017)[3][10]
Table 3: In Vitro Inhibition of T-Cell Activation by this compound
| Assay | Condition | IC₅₀ of this compound | Reference |
|---|---|---|---|
| IL-2 Secretion (Human PBMCs) | Stimulated with anti-CD3 + SEA + Isotype Control | 5.8 nM | [10] |
| IL-2 Secretion (Human PBMCs) | Stimulated with anti-CD3 + SEA + Tremelimumab (anti-CTLA-4) | 22.3 nM | [10] |
(Data adapted from Poon et al., J Immunother Cancer, 2017)[10]
Table 4: Clinical Activity of this compound in NF1-Related Plexiform Neurofibromas (PN)
| Study Population | Primary Endpoint | Result | Reference |
|---|---|---|---|
| Children with inoperable PN | Objective Response Rate (≥20% volume decrease) | 71% (17 of 24 patients) | [2] |
| Adults with inoperable PN | Objective Response Rate (≥20% volume decrease) | 63.6% (21 of 33 participants) | [14] |
| Adults with inoperable PN | Median Maximal PN Volume Decrease | -23.6% |[14] |
Experimental Protocols & Methodologies
This section provides an overview of the methodologies used in the key preclinical studies cited in this guide, primarily focusing on the work by Poon et al. (2017).
In Vivo Murine Tumor Model
-
Animal Model: Female BALB/c mice were used.
-
Tumor Cell Line: 5x10⁵ CT26 cells (a KRAS-mutant murine colorectal carcinoma line) were injected subcutaneously.[10]
-
Treatment Initiation: Therapy began when tumors reached a palpable size.
-
Dosing:
-
Endpoint: Tumors and spleens were harvested for analysis after 8 days of treatment.[10]
Flow Cytometry for Immune Profiling
-
Sample Preparation: Tumors were harvested and mechanically/enzymatically dissociated into single-cell suspensions. Red blood cells were lysed.[12]
-
Staining: Cells were stained with a cocktail of fluorescently-conjugated antibodies to identify various immune cell populations. A viability dye was included to exclude dead cells.
-
Key Markers for Myeloid Cells:
-
Pan-leukocyte: CD45
-
Myeloid: CD11b
-
Granulocytic/Neutrophilic: Ly6G
-
Monocytic: Ly6C
-
Antigen Presentation: MHC-II (I-A/I-E)
-
-
Gating Strategy (Illustrative):
-
Gate on singlets (FSC-A vs. FSC-H).
-
Gate on live cells (viability dye negative).
-
Gate on immune cells (CD45⁺).
-
From CD45⁺ cells, gate on myeloid cells (CD11b⁺).
-
From the CD11b⁺ population, differentiate key subsets:
-
gMDSCs/Neutrophils: Ly6G⁺
-
Monocytes/Macrophages: Ly6G⁻
-
-
Within the Ly6G⁻ gate, further analyze populations based on Ly6C and MHC-II expression to identify inflammatory monocytes (Ly6C⁺) and differentiating/antigen-presenting monocytes (Ly6C⁺ MHC-II⁺).[10]
-
Gene Expression Analysis
-
RNA Extraction: Total mRNA was isolated from approximately 10 mg of tumor tissue using a commercial kit (e.g., RNeasy kit).[11]
-
Analysis Method: Quantitative reverse transcription PCR (qRT-PCR) was performed using a custom 92-gene panel focused on innate and adaptive immunity, immunosuppressive mechanisms, and T-cell markers.[10]
-
Quantification: Gene expression changes were calculated using the comparative Cᴛ (ΔΔCᴛ) method, normalizing to housekeeping genes.[10]
Immunohistochemistry (IHC)
-
Tissue Preparation: Tumors were formalin-fixed and paraffin-embedded (FFPE).
-
Staining: Sections were stained with a primary antibody against the target of interest (e.g., Arginase-1). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogen substrate (e.g., DAB) for visualization.
-
Image Analysis: Stained slides were digitized using a whole-slide scanner. Viable tumor areas were manually annotated, and the percentage of positive pixels was quantified using a color deconvolution algorithm.[10]
Conclusion and Future Directions
This compound fundamentally reshapes the tumor microenvironment by targeting the core RAS/MAPK signaling pathway. Its most significant impact lies in reprogramming the myeloid compartment, mitigating immunosuppressive signals, and thereby creating a more favorable setting for anti-tumor immunity. This TME modulation provides a strong rationale for combining this compound with immunotherapies, particularly immune checkpoint inhibitors like anti-CTLA-4.[6][10]
Future research should continue to dissect the precise molecular mechanisms linking MEK inhibition to these TME changes and explore optimal scheduling and combination strategies. Understanding the dynamic interplay between this compound's direct effects on tumor cells and its indirect immunomodulatory functions will be critical for maximizing its therapeutic potential across a broader range of malignancies.
References
- 1. frontiersin.org [frontiersin.org]
- 2. content.noblelifesci.com [content.noblelifesci.com]
- 3. This compound Shows Promise in Treating Adult NF1-Associated Plexiform Neurofibromas [trial.medpath.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel Ly6C/Ly6G-based strategy to analyze the mouse splenic myeloid compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labcorp.com [labcorp.com]
- 11. The MEK inhibitor this compound complements CTLA-4 blockade by reprogramming the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. researchgate.net [researchgate.net]
Selumetinib's Impact on Cell Cycle Progression and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selumetinib (AZD6244, ARRY-142886) is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4][5] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 inhibition by this compound disrupts downstream signaling, leading to significant anti-proliferative and pro-apoptotic effects in various cancer models.[1][3][4][6][7] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on cell cycle progression and the induction of apoptosis. Quantitative data from preclinical studies are summarized, detailed experimental protocols are provided, and key signaling pathways and workflows are visualized.
Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[5] Dysregulation of this pathway, often through activating mutations in RAS or BRAF genes, is a common driver of oncogenesis in many human cancers, including melanoma, colorectal, pancreatic, and non-small cell lung cancers.[3][8]
This compound exerts its therapeutic effect by selectively binding to and inhibiting the kinase activity of MEK1 and MEK2.[1][2][4] This prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). By blocking ERK1/2 activation, this compound effectively halts the propagation of growth-promoting signals to the nucleus, thereby impeding the transcription of genes essential for cell cycle progression and survival.[2][4][7]
Effect on Cell Cycle Progression
A primary consequence of MEK inhibition by this compound is the induction of cell cycle arrest, predominantly in the G1 phase.[3][5] By inhibiting the ERK1/2 signaling, this compound prevents the expression of key cell cycle regulatory proteins, such as cyclin D1, which are necessary for the G1 to S phase transition.[9] This halt in progression prevents cancer cells from replicating their DNA and dividing.
Quantitative Data: Cell Cycle Distribution
The following tables summarize the effects of this compound on cell cycle distribution in various cancer cell lines.
Table 1: this compound Monotherapy on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
|---|---|---|---|---|---|---|
| HCT116 | Colorectal | 1 µM this compound (24h) | Increased | Decreased | No significant change | [10] |
| B1011CL | Colorectal | 1 µM this compound (24h) | Increased | Decreased | No significant change | [10] |
| PDX.008CL | Papillary Thyroid | 1 µM this compound (24h) | Increased | Decreased | No significant change | [10] |
| SW620 | Colorectal | 0.06 µM this compound (24h) | Increased | Not specified | Not specified | [11] |
| SW480 | Colorectal | 0.125 µM this compound (24h) | Increased | Not specified | Not specified | [11] |
| HCC1937 | Triple-Negative Breast | Dose-dependent | G1 arrest | Not specified | Not specified | [12] |
| MDA-MB-231 | Triple-Negative Breast | Dose-dependent | G1 arrest | Not specified | Not specified | [12] |
| HCT116 | Colorectal | 0.25 µM this compound (24-72h) | Increased | Decreased | No significant change | [13] |
| Calu3 | Lung | 0.05 µM this compound (24-72h) | Increased | Decreased | No significant change |[13] |
Table 2: this compound in Combination Therapy on Cell Cycle Distribution
| Cell Line | Cancer Type | Combination Treatment (24h) | Effect on G1 Arrest | Reference |
|---|---|---|---|---|
| HCT116 | Colorectal | This compound (1 µM) + KRT-232 (1 µM) | Enhanced G1 arrest vs single agents | [10] |
| B1011CL | Colorectal | This compound (1 µM) + KRT-232 (1 µM) | Enhanced G1 arrest vs single agents | [10] |
| PDX.008CL | Papillary Thyroid | This compound (1 µM) + KRT-232 (1 µM) | Enhanced G1 arrest vs single agents | [10] |
| SW620 | Colorectal | This compound (0.06 µM) + Vorinostat (0.75 µM) | Increased G1 arrest vs single agents | [11] |
| SW480 | Colorectal | this compound (0.125 µM) + Vorinostat (0.75 µM) | Increased G1 arrest vs single agents |[11] |
Induction of Apoptosis
In addition to cell cycle arrest, this compound can induce programmed cell death, or apoptosis, in cancer cells.[1][3][4][6] The inhibition of the pro-survival signals mediated by the MEK/ERK pathway can lead to the activation of the intrinsic apoptotic cascade. This is often characterized by the activation of caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[9][14][15]
Quantitative Data: Apoptosis Induction
The following tables summarize the pro-apoptotic effects of this compound in various cancer cell lines.
Table 3: this compound Monotherapy on Apoptosis
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells | Apoptotic Markers | Reference |
|---|---|---|---|---|---|
| HCT116 | Colorectal | 1 µM this compound (72h) | ~10% (Annexin-V+) | Not specified | [10] |
| H3122 | Lung | This compound (48h) | ~7% | Not specified | [15] |
| MDA-MB-231 | Breast | 2.5 µM this compound (48h, low serum) | Increased | Cleaved Caspase-3 | [16] |
| HCT116 | Colorectal | 0.25 µM this compound (72h) | Significant increase | Not specified | [13] |
| Calu3 | Lung | 0.05 µM this compound (72h) | Significant increase | Not specified |[13] |
Table 4: this compound in Combination Therapy on Apoptosis
| Cell Line | Cancer Type | Combination Treatment | % Apoptotic Cells | Apoptotic Markers | Reference |
|---|---|---|---|---|---|
| HCT116 | Colorectal | This compound (1 µM) + KRT-232 (1 µM) (72h) | ~25% (Annexin-V+) | Not specified | [10] |
| H3122 | Lung | This compound + Crizotinib (48h) | ~17% | Increased Bim, Cleaved Caspase, Cleaved PARP | [15] |
| ipNF95.11bC | Neurofibroma | This compound + Verteporfin (48h) | Synergistic increase | Not specified | [17] |
| WM3670 | Melanoma | this compound (100 nM) + Sorafenib (3 µM) (48h) | Significant increase | Increased Cleaved PARP |[18] |
Experimental Protocols
This section details common methodologies used to assess this compound's effects on cell cycle and apoptosis.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of human cancer cell lines are used, including but not limited to HCT116 (colorectal), MDA-MB-231 (breast), and Calu3 (lung).[10][12][13][16]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.
-
Treatment: Cells are seeded and allowed to adhere overnight before being treated with varying concentrations of this compound or vehicle control (DMSO) for specified durations (e.g., 24, 48, or 72 hours).[10][13][15]
Cell Cycle Analysis by Flow Cytometry
This protocol is a standard method for determining the distribution of cells in different phases of the cell cycle.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. The MEK1/2 inhibitor, this compound (AZD6244; ARRY-142886), enhances anti-tumour efficacy when combined with conventional chemotherapeutic agents in human tumour xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Activity of the Rational Combination of this compound (AZD6244) in Combination with Vorinostat in KRAS-Mutant Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective effect of this compound on acrolein-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oncoscience.us [oncoscience.us]
- 17. Inhibition of YAP Sensitizes the this compound Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Selumetinib In Vitro Cell Viability Assay
Introduction
Selumetinib (AZD6244, ARRY-142886) is a potent and highly selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2] MEK1 and MEK2 are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various human cancers.[3][4] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[4][5] In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of the MEK-ERK pathway, promoting uncontrolled cell growth.[3]
This compound functions as a non-ATP-competitive inhibitor, binding to a unique allosteric pocket in the MEK enzymes.[6] This inhibition prevents the phosphorylation and subsequent activation of ERK1/2, effectively blocking downstream signaling.[3][5] The downstream effects include a reduction in cell proliferation, induction of G1 cell cycle arrest, and promotion of apoptosis in cancer cells with a hyperactivated MAPK pathway.[6][7] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by measuring its impact on cancer cell viability.
Mechanism of Action: The RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK cascade is a key signaling pathway that transmits extracellular signals to the nucleus to control gene expression and essential cellular processes. This compound's targeted inhibition of MEK1/2 makes it an effective therapeutic agent for tumors dependent on this pathway.
Caption: this compound inhibits MEK1/2 in the RAS-RAF-MEK-ERK signaling pathway.
Experimental Protocols
This section details a standard protocol for determining the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (AZD6244)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a pre-optimized density (typically 3,000-5,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 50 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various this compound concentrations.
-
-
Incubation:
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the logarithm of this compound concentration.
-
Use non-linear regression (log[inhibitor] vs. normalized response - variable slope) to calculate the IC50 value.
-
Caption: Workflow for the in vitro cell viability assay using this compound.
Data Presentation: this compound IC50 Values
The inhibitory effect of this compound varies across different cancer cell lines, often depending on their underlying genetic mutations (e.g., BRAF or RAS status). The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| OMM1 | Uveal Melanoma | 0.00081 | [10] |
| OMM2.3 | Uveal Melanoma | 0.00101 | [10] |
| OMM2.5 | Uveal Melanoma | 0.00152 | [10] |
| CHP-212 | Neuroblastoma | 0.003153 | [8] |
| SW620 | Colorectal Cancer | 0.015 | [11] |
| H9 | Lymphoma | 0.02288 | [8] |
| HL-60 | Leukemia | 0.02459 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.6 - 12.94 | [6][7] |
| SUM149 | Inflammatory Breast Cancer | 10 | [6] |
| HCC1937 | Triple-Negative Breast Cancer | 15.65 | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | >20 | [6] |
| SUM190 | Breast Cancer | >20 | [6] |
| KPL-4 | Breast Cancer | >20 | [6] |
| MDA-IBC-3 | Inflammatory Breast Cancer | >20 | [6] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 7. This compound suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for Western Blot Analysis of p-ERK Inhibition by Selumetinib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selumetinib (AZD6244, ARRY-142886) is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2][3] MEK1/2 are crucial components of the Ras-Raf-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.[2][4][5] By inhibiting MEK1/2, this compound prevents the phosphorylation and subsequent activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[4] This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells where the MAPK pathway is overactive.[1][2] Western blotting is a fundamental technique to quantify the inhibition of ERK phosphorylation (p-ERK) and assess the efficacy of this compound in both preclinical and clinical research. This document provides a detailed protocol for performing a Western blot to measure p-ERK levels following this compound treatment.
Signaling Pathway of this compound Action
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival.[5] this compound acts by specifically targeting and inhibiting MEK1 and MEK2, thereby blocking the downstream phosphorylation of ERK1 and ERK2.[2][4]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Quantitative Data Summary
The following table summarizes the quantitative inhibition of p-ERK by this compound as determined by Western blot analysis in various studies.
| Cell Line/Tissue | This compound Concentration | Treatment Duration | p-ERK Inhibition (%) | Reference(s) |
| HCT116 KRAS mutant cells | Low dose | Not specified | 22.8% decrease | [6] |
| B-cell precursor ALL | 10 µM | 4 hours | Significant reduction | [7][8] |
| In vivo (Minipig Model) | ||||
| - Optic Nerve | 7.3 mg/kg (single dose) | 2 hours | ~60% | [9][10] |
| - Cerebral Cortex | 7.3 mg/kg (single dose) | 2 hours | ~71% | [9][10] |
| - Skin | 7.3 mg/kg (single dose) | 2 hours | ~95% | [9][10] |
| - Sciatic Nerve | 7.3 mg/kg (single dose) | 2 hours | ~64% | [9][10] |
| - PBMCs | 7.3 mg/kg (single dose) | 2 hours | ~60% | [9][10] |
Experimental Protocols
Experimental Workflow
Caption: A standard workflow for Western blot analysis of p-ERK inhibition.
Detailed Methodologies
1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., those with BRAF or KRAS mutations) in appropriate culture dishes and grow to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 30 minutes, 4 hours).[7][8][11] The optimal concentration and time should be determined empirically for each cell line.
2. Protein Extraction (Cell Lysis)
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer directly to the cells. A modified RIPA buffer is commonly used for phosphorylated proteins.[12][13]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[15] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard method like the Bicinchoninic acid (BCA) or Bradford protein assay.
4. Sample Preparation for SDS-PAGE
-
Mix the desired amount of protein (typically 20-30 µg per lane) with 4x or 6x Laemmli (SDS-PAGE loading) buffer.[16][17] The loading buffer itself helps to inhibit phosphatase activity.[12]
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
5. SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Load the denatured protein samples into the wells of a 10% or 12% polyacrylamide gel.[17]
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[18] To achieve good separation of ERK1 (44 kDa) and ERK2 (42 kDa), it may be necessary to run the gel for a longer duration.[17][18]
6. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used according to the manufacturer's instructions.
7. Immunoblotting
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204) diluted in blocking buffer. Typical dilutions range from 1:1000 to 1:2000.[17] Incubation is usually performed overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[16]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:2000 to 1:10,000) for 1 hour at room temperature.[16][17]
-
Final Washes: Repeat the washing step with TBST three times for 10 minutes each.
8. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
9. Stripping and Re-probing for Total ERK
-
To normalize the p-ERK signal, the same membrane should be probed for total ERK.[18]
-
Stripping: Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies. A common stripping buffer contains Glycine (200 mM), 0.1% SDS, and 1% Tween 20, with the pH adjusted to 2.2.[18]
-
Washing and Blocking: Thoroughly wash the membrane with TBST and then re-block with 5% BSA in TBST for 1 hour.
-
Re-probing: Incubate the membrane with a primary antibody for total ERK1/2 overnight at 4°C. Follow the same washing, secondary antibody incubation, and detection steps as described above.
10. Data Analysis and Quantification
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for both p-ERK and total ERK.[19]
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample to account for any variations in protein loading.[18]
-
Calculate the percentage of p-ERK inhibition in this compound-treated samples relative to the vehicle-treated control.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Item - Western blot analysis shows pErk reduction through this compound treatment and by removal of stromal support. - Public Library of Science - Figshare [plos.figshare.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stratech.co.uk [stratech.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Phosphorylated Proteins on a Global Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Selumetinib in a Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Selumetinib is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, making it a critical target for therapeutic intervention.[1][4] this compound works by binding to MEK1/2 and preventing the phosphorylation and activation of ERK1/2, which in turn inhibits downstream signaling cascades that promote cell proliferation and survival.[5] Preclinical studies in xenograft models have demonstrated that this compound can induce tumor growth inhibition in a dose-dependent manner, correlating with the inhibition of ERK1/2 phosphorylation.[6] These application notes provide a detailed framework for designing and executing a this compound xenograft mouse model experiment.
Signaling Pathway and Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating processes such as cell growth, differentiation, and survival.[7][8] In many cancers, mutations in genes like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[8] this compound specifically targets MEK1 and MEK2, central kinases in this pathway.[1][2] By inhibiting MEK, this compound blocks the phosphorylation of ERK, the final kinase in the cascade, thereby preventing the activation of downstream transcription factors and cell cycle machinery.[3][5]
Caption: RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Design and Workflow
A typical xenograft study involving this compound follows a structured workflow from preparation to data analysis. The following diagram outlines the key steps.
Caption: General experimental workflow for a this compound xenograft mouse model study.
Experimental Protocols
Cell Culture and Preparation
-
Cell Lines: Select appropriate cancer cell lines. For neurofibromatosis type 1 (NF1) studies, shNf1-SW10 cells can be used.[9] For other cancers, cell lines with known RAS/RAF mutations are often selected.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with PBS, and resuspend in a sterile medium or PBS for injection. Perform a cell count and viability assessment (e.g., using trypan blue).
Animal Handling and Tumor Implantation
-
Animal Model: Use immunodeficient mice, such as 4-week-old BALB/c nude mice.[9]
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Implantation: Subcutaneously inject 2x10^6 cells in a volume of 100-200 µL into the flank of each mouse.[9]
Drug Preparation and Administration
-
This compound Formulation: Prepare this compound in a vehicle solution. A common vehicle is 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80.[10]
-
Dosage: Dosing can range from 10-100 mg/kg, administered orally once or twice daily.[6] A common dose used in studies is 50 mg/kg.[9][11]
-
Administration: Administer the drug via oral gavage. The treatment schedule can vary, for example, daily or every other day for a period of several weeks.[9][11]
Tumor Measurement and Monitoring
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and another portion fixed in formalin for immunohistochemistry (IHC).
-
Western Blot: Homogenize tumor tissue to extract proteins. Perform Western blotting to assess the levels of phosphorylated ERK (p-ERK) and total ERK to confirm target engagement by this compound. A reduction in the p-ERK/total ERK ratio indicates effective MEK inhibition.
-
Immunohistochemistry (IHC): Use IHC to visualize the expression and localization of proteins like Ki-67 (a proliferation marker) and p-ERK within the tumor tissue.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | This compound Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Ovarian Clear Cell Carcinoma | RMG-I/luc | Athymic nude mice | 50 mg/kg/day, oral | Significant tumor growth suppression | [10][11] |
| Ovarian Clear Cell Carcinoma | RMG-I/luc | Athymic nude mice | 100 mg/kg/day, oral | Significant tumor growth suppression | [10][11] |
| Neurofibromatosis Type 1 | shNf1-SW10 | BALB/c nude mice | 50 mg/kg, every other day, oral | Significant tumor growth inhibition compared to vehicle | [9] |
| Uveal Melanoma | MP34 PDX | N/A | N/A | 54% | [12] |
| Non-Small Cell Lung Cancer | CaLu-6 | Nude mice | 50 mg/kg, every day, oral | TGI observed | [13] |
Table 2: Pharmacodynamic Effects of this compound in Xenograft Tumors
| Cancer Type | Cell Line | This compound Dose | Time Point | Biomarker | Change Observed | Reference |
| Colorectal Cancer | SW620 | 20 mg/kg (single dose) | 2-48 hours | p-ERK | Sustained inhibition | [14][15] |
| NF1-related tumors | N/A | N/A | N/A | p-ERK | Partial suppression of MEK signaling | [16] |
| Ovarian Clear Cell Carcinoma | RMG-I | 50-100 mg/kg/day | End of study | p-ERK | Reduced expression | [10] |
| Ovarian Clear Cell Carcinoma | RMG-I | 50-100 mg/kg/day | End of study | Ki-67 | Reduced expression | [10] |
Disclaimer: These protocols and data are intended for informational purposes and should be adapted to specific experimental needs and institutional guidelines. Researchers should conduct their own literature review and optimization studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of YAP Sensitizes the this compound Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MEK1/2 Inhibitor this compound (AZD6244) Inhibits Growth of Ovarian Clear Cell Carcinoma in a PEA-15-dependent Manner in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Drug shrinks nerve tumors in adults with neurofibromatosis type 1 in a clinical trial | Center for Cancer Research [ccr.cancer.gov]
Selumetinib In Vivo Dosing and Administration: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of selumetinib, a potent and selective MEK1/2 inhibitor. This document outlines detailed protocols for formulation, dosing, and administration in preclinical models, along with methods for assessing its pharmacokinetic and pharmacodynamic effects.
Overview of this compound
This compound (AZD6244, ARRY-142886) is an orally administered, small molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is implicated in various cancers, making this compound a valuable tool for preclinical and clinical research.[1] In April 2020, the FDA approved this compound for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[2]
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the phosphorylation of ERK1/2 by MEK1/2, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and differentiation.
In Vivo Dosage and Administration
The appropriate dosage and administration route for this compound in in vivo studies depend on the animal model and the research objectives. Oral administration is the most common route, reflecting its clinical use.
Dosage Summary for Preclinical Models
| Animal Model | Dosage Range | Dosing Frequency | Formulation/Vehicle | Administration Route | Reference |
| Mouse | 10 - 100 mg/kg | Once or twice daily (BID) | Suspension in 1% hydroxyethylcellulose, 0.25% Tween 80, and ~0.05% simethicone | Oral gavage | [1][3] |
| Minipig (NF1 model) | 7.3 mg/kg | Single dose | 10% EtOH, 30% PEG400, 60% Phosal 50 PG | Oral | [4] |
Human Equivalent Dose Calculation
Allometric scaling can be used to estimate a human equivalent dose (HED) from animal doses. For instance, a 450 mg human equivalent dose was determined to be 7.4 mg/kg in minipigs.[3]
Experimental Protocols
Preparation of this compound for Oral Gavage in Mice
Materials:
-
This compound hydrogen sulfate salt
-
1% Hydroxyethylcellulose (HEC) solution
-
0.25% Tween 80 solution
-
~0.05% Simethicone solution
-
Sterile water
-
Stir plate and stir bar
-
Sterile tubes
Protocol:
-
Calculate the required amount of this compound based on the desired concentration (e.g., 1 mg/mL free base equivalents) and the total volume needed.[3]
-
In a sterile tube, add the calculated amount of this compound powder.
-
Add the vehicle components in the following order, with continuous stirring:
-
1% HEC
-
0.25% Tween 80
-
~0.05% Simethicone
-
-
Vortex the suspension thoroughly to ensure homogeneity.
-
Prepare the formulation fresh daily and keep it on a stir plate during dosing to maintain suspension.
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh each mouse to determine the correct volume of this compound suspension to administer (typically 10 mL/kg).[3]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Fill the syringe with the calculated volume of this compound suspension.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after administration.
Pharmacokinetic (PK) Analysis
Protocol for Plasma Collection:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Blood can be collected via retro-orbital bleeding or cardiac puncture (terminal).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze this compound concentrations using a validated LC-MS/MS method.
Pharmacokinetic Parameters:
| Parameter | Description | Typical Values in Mice (10 mg/kg oral) | Typical Values in Minipigs (7.3 mg/kg oral) |
| Cmax | Maximum plasma concentration | ~1000-1726 ng/mL | ~1000 ng/mL |
| Tmax | Time to reach Cmax | ~1-2 hours | ~2 hours |
| AUC | Area under the concentration-time curve | Varies with study | Varies with study |
Note: These values are approximate and can vary based on the specific experimental conditions.[1][5]
Pharmacodynamic (PD) Analysis: p-ERK Inhibition
Protocol for Western Blotting:
-
Collect tissue samples (e.g., tumor, skin, brain) at specified time points after this compound administration.[4]
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
Homogenize the tissues and extract proteins using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK. A common antibody for p-ERK is Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Expected Outcome:
Treatment with this compound is expected to cause a significant reduction in the levels of p-ERK in target tissues, indicating successful MEK inhibition.[4] The magnitude and duration of p-ERK inhibition can be correlated with the administered dose and the pharmacokinetic profile of this compound.
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
-
Formulation Stability: this compound formulations should be prepared fresh daily to ensure stability and consistent dosing.
-
Dose-Response: It is recommended to perform a dose-response study to determine the optimal dose of this compound for the desired biological effect in your specific model.
-
Toxicity: Monitor animals for any signs of toxicity, which may include skin rash, gastrointestinal issues, and weight loss.[2]
By following these detailed application notes and protocols, researchers can effectively utilize this compound in their in vivo studies to investigate the role of the MEK/ERK pathway in various biological processes and disease models.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 4. academic.oup.com [academic.oup.com]
- 5. research.ucsb.edu [research.ucsb.edu]
- 6. This compound normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Selumetinib Efficacy Using a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selumetinib (brand name Koselugo®) is a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2] MEK1/2 are crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[2][3][4] this compound's mechanism of action involves the inhibition of MEK1/2, which in turn prevents the phosphorylation and activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[3][4] This blockade of downstream signaling ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells with an overactive MAPK pathway.[1][3]
The colony formation assay, or clonogenic assay, is a well-established in vitro method used to determine the ability of a single cell to proliferate and form a colony.[5][6] This assay is considered the gold standard for assessing the cytotoxic and cytostatic effects of anti-cancer agents, as it measures the reproductive viability of cells after treatment.[7] This application note provides a detailed protocol for utilizing the colony formation assay to evaluate the efficacy of this compound in cancer cell lines.
Signaling Pathway of this compound's Target
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, mutations in genes such as RAS and BRAF lead to constitutive activation of this pathway, promoting tumorigenesis.[2][3] this compound targets MEK1/2, key kinases within this cascade, thereby inhibiting downstream signaling to ERK and subsequent cellular responses.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow for Colony Formation Assay
The general workflow for assessing this compound's efficacy using a colony formation assay involves cell preparation, treatment, incubation to allow for colony growth, and subsequent fixation, staining, and quantification of colonies.
Caption: A generalized workflow for the colony formation assay to evaluate this compound efficacy.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a colony formation assay to assess the efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., colorectal, melanoma, or other cancer cell lines with known RAS/RAF pathway mutations)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
This compound (stock solution prepared in DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Fixation solution (1:7 acetic acid:methanol)
-
0.5% Crystal violet staining solution
-
Microscope or colony counter
Procedure:
-
Cell Preparation: a. Culture the selected cancer cell line in complete medium until approximately 80% confluency. b. Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.[7] c. Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. e. Perform a cell count using a hemocytometer or an automated cell counter to obtain an accurate cell concentration.
-
Cell Seeding: a. Based on the growth characteristics of the cell line and the expected potency of this compound, determine the optimal seeding density. This may require a preliminary experiment. A general starting point is 200-1000 cells per well of a 6-well plate. b. Seed the cells in 6-well plates with the appropriate volume of complete medium and allow them to attach for 18-24 hours in the incubator.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range to test is 0.01 µM to 10 µM, including a DMSO vehicle control. b. After cell attachment, carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: a. Incubate the plates at 37°C in a 5% CO2 incubator for 10-14 days, or until visible colonies (defined as a cluster of at least 50 cells) have formed in the control wells.[5][8] b. Monitor the plates periodically to ensure the medium does not evaporate and that colonies are forming as expected.
-
Fixation and Staining: a. After the incubation period, aspirate the medium from the wells and gently wash the colonies twice with PBS.[8] b. Add 1-2 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.[8] c. Discard the fixation solution and add 1-2 mL of 0.5% crystal violet staining solution to each well. d. Incubate at room temperature for 20-30 minutes. e. Carefully remove the crystal violet solution and wash the plates with tap water until the excess stain is removed. f. Allow the plates to air dry completely at room temperature.
-
Colony Counting and Data Analysis: a. Once dry, count the number of colonies in each well. This can be done manually using a microscope or with an automated colony counter. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group using the following formulas:
-
Plating Efficiency (PE) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
-
Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE))
-
Data Presentation
The quantitative data from the colony formation assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on Colony Formation in a Representative Cancer Cell Line
| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle Control) | 185 ± 12 | 37.0 | 1.00 |
| 0.01 | 162 ± 9 | - | 0.88 |
| 0.1 | 115 ± 7 | - | 0.62 |
| 1 | 54 ± 5 | - | 0.29 |
| 10 | 12 ± 3 | - | 0.06 |
| Hypothetical data for illustrative purposes. 500 cells were seeded per well. |
Clinical Efficacy of this compound
Clinical trials have demonstrated the efficacy of this compound in patients with neurofibromatosis type 1 (NF1) and inoperable plexiform neurofibromas (PNs).[9][10] A meta-analysis of 10 clinical trials involving 268 patients showed a pooled objective response rate (ORR) of 68.0% and a disease control rate (DCR) of 96.8%.[10]
Table 2: Summary of Clinical Efficacy Data for this compound in NF1 Patients with Inoperable PNs
| Efficacy Endpoint | Pooled Result (95% CI) | Reference |
| Objective Response Rate (ORR) | 68.0% (58.0-77.3%) | [10] |
| Disease Control Rate (DCR) | 96.8% (90.8-99.7%) | [10] |
| Disease Progression Rate (DPR) | 1.4% (0-4.3%) | [10] |
Furthermore, studies have shown that this compound can lead to a significant decrease in tumor volume. In a phase 2 trial in adults with NF1 PNs, the median maximal PN volume decrease was 23.6%.[9]
Logical Relationship for Data Interpretation
The interpretation of the colony formation assay results in the context of this compound's mechanism of action follows a clear logical progression.
Caption: Logical flow from this compound concentration to the observed outcome in the colony formation assay.
Conclusion
The colony formation assay is a robust and quantitative method for assessing the in vitro efficacy of this compound. By following this detailed protocol, researchers can obtain reliable data on the dose-dependent effects of this compound on the clonogenic survival of cancer cells. This information is invaluable for preclinical drug development and for understanding the cellular response to MEK inhibition. The presented workflow, data tables, and diagrams provide a comprehensive guide for researchers and scientists in the field of oncology and drug discovery.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. This compound in adults with NF1 and inoperable plexiform neurofibroma: a phase 2 trial [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound in patients with neurofibromatosis type 1 and inoperable plexiform neurofibromas: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Apoptosis: A Guide to Flow Cytometry Analysis Following Selumetinib Treatment
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, Selumetinib, a potent and selective inhibitor of MEK1 and MEK2 kinases, has emerged as a critical agent in disrupting aberrant cell signaling pathways. By targeting the core of the RAS-RAF-MEK-ERK cascade, this compound effectively curtails cancer cell proliferation and promotes programmed cell death, or apoptosis. This application note provides researchers, scientists, and drug development professionals with detailed protocols and quantitative insights into the analysis of apoptosis induced by this compound using flow cytometry.
Introduction
This compound functions by inhibiting MEK1 and MEK2, crucial components of the mitogen-activated protein kinase (MAPK) pathway.[1][2] Dysregulation of this pathway is a common driver in various cancers, leading to uncontrolled cell growth and survival.[1][2] By blocking the phosphorylation and activation of ERK1/2, this compound disrupts these pro-growth signals, ultimately leading to cell cycle arrest and apoptosis.[1][3] Flow cytometry, particularly with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method to assess the apoptotic effects of this compound on cancer cells.[4][5][6][7]
Principle of Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer surface.[5][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify these early apoptotic cells.[5][8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.[5][8] This dual-staining strategy allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[5]
Quantitative Analysis of this compound-Induced Apoptosis
The following tables summarize quantitative data from various studies that have utilized flow cytometry to measure apoptosis in different cancer cell lines following this compound treatment.
Table 1: Apoptosis in Colorectal and Non-Small Cell Lung Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| HCT116 | Colorectal Cancer | 0.25 | 24 | ~5% |
| 0.25 | 48 | ~10% | ||
| 0.25 | 72 | ~15% | ||
| HCT15 | Colorectal Cancer | 10 | 24 | ~8% |
| 10 | 48 | ~12% | ||
| 10 | 72 | ~18% | ||
| Calu3 | Non-Small Cell Lung Cancer | 0.05 | 24 | ~7% |
| 0.05 | 48 | ~15% | ||
| 0.05 | 72 | ~25% | ||
| H460 | Non-Small Cell Lung Cancer | 10 | 24 | ~6% |
| 10 | 48 | ~10% | ||
| 10 | 72 | ~15% |
Data extracted from a study by Troiani et al. and presented as approximate values based on graphical representation.[1]
Table 2: Apoptosis in Neurofibroma and Triple-Negative Breast Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| ipNF95.11bC | Neurofibroma | 40 | 48 | ~15% |
| ipNF95.6 | Neurofibroma | 40 | 48 | ~18% |
| shNf1-SW10 | Neurofibroma | 40 | 48 | ~20% |
| HCC1937 | Triple-Negative Breast Cancer | 1 | 24 | ~13% |
| 10 | 24 | ~26% | ||
| 25 | 24 | ~40% | ||
| 50 | 24 | ~53% | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 | 24 | ~14% |
| 10 | 24 | ~30% | ||
| 25 | 24 | ~43% | ||
| 50 | 24 | ~50% |
Data for Neurofibroma cell lines extracted from a study by Li et al. and presented as approximate values based on graphical representation.[4] Data for Triple-Negative Breast Cancer cell lines extracted from a study by Zhou et al. and presented as approximate values based on graphical representation of living cells, with apoptotic percentage calculated as 100 - % living cells.[2][5]
Experimental Protocols
This section provides a detailed protocol for the analysis of apoptosis using Annexin V and PI staining followed by flow cytometry.
Materials:
-
This compound (or other compound of interest)
-
Appropriate cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight (for adherent cells).
-
Treat the cells with the desired concentrations of this compound. Include a vehicle-treated control group (e.g., DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the collected medium with the trypsinized cells.
-
Suspension cells: Transfer the cell suspension directly into centrifuge tubes.
-
Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes.
-
Carefully discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in cold PBS and centrifuge again.
-
Repeat the wash step once more to ensure complete removal of medium and other contaminants.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. The recommended cell concentration is typically between 1x10^5 and 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC (or other conjugate) and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the quadrants for analysis.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
-
Data Interpretation:
-
Quadrant 1 (Q1 - Annexin V- / PI+): Necrotic cells
-
Quadrant 2 (Q2 - Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Quadrant 3 (Q3 - Annexin V- / PI-): Live cells
-
Quadrant 4 (Q4 - Annexin V+ / PI-): Early apoptotic cells
-
The total percentage of apoptotic cells is typically calculated as the sum of the percentages in Q2 and Q4.
-
Visualizing the Pathway and Workflow
To further aid in the understanding of the underlying biological mechanism and the experimental process, the following diagrams have been generated.
Caption: this compound's mechanism of action in the MAPK pathway.
Caption: Experimental workflow for apoptosis analysis.
Conclusion
The MEK inhibitor this compound is a valuable tool in cancer research and therapy, with a clear mechanism of action that leads to the induction of apoptosis in susceptible cancer cell lines. The use of Annexin V and Propidium Iodide staining coupled with flow cytometry provides a reliable, quantitative, and reproducible method for assessing the apoptotic response to this compound treatment. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to evaluate the efficacy of this compound and other targeted therapies in their own experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of YAP Sensitizes the this compound Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncoscience.us [oncoscience.us]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Selumetinib in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selumetinib (also known as AZD6244 or ARRY-142886) is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] By inhibiting MEK1/2, this compound effectively blocks the phosphorylation of ERK1/2 (extracellular signal-regulated kinases 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][3][4] This pathway plays a critical role in regulating cellular processes such as proliferation, differentiation, and survival.[5] Dysregulation of the MAPK/ERK pathway is a common feature in many cancers, making this compound a valuable tool for cancer research and a promising therapeutic agent.[1][5] This document provides detailed protocols for the preparation, storage, and application of this compound in cell culture experiments.
Data Presentation
Table 1: this compound Properties and Storage Recommendations
| Parameter | Value | Reference |
| Molecular Weight | 457.68 g/mol | [6] |
| Appearance | Solid, lyophilized powder | [2][7][8] |
| Solubility | ||
| DMSO | >10 mM, ≥22.88 mg/mL, up to 200 mg/mL | [2][6][9][10] |
| Ethanol | 2.5 mg/mL (with warming) | [9] |
| Water | Insoluble / Very poorly soluble (~25-50 µM) | [2][6][9] |
| Storage (Powder) | -20°C for up to 3 years | [6][10] |
| Storage (Stock Solution in DMSO) | -80°C for up to 1 year; -20°C for 1-3 months. Aliquot to avoid repeated freeze-thaw cycles. | [2][6][8][10] |
Signaling Pathway
This compound targets the core of the MAPK/ERK signaling cascade. The pathway is typically initiated by extracellular signals that activate receptor tyrosine kinases (RTKs), leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. Activated ERK then translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. This compound specifically inhibits MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1 and ERK2.[1][3][11]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
To prepare a 10 mM stock solution, dissolve 4.58 mg of this compound (MW: 457.68 g/mol ) in 1 mL of DMSO. For other masses, adjust the volume of DMSO accordingly. For example, for 10 mg of powder, add 2.185 mL of DMSO.[12][13]
-
Vortex briefly to dissolve the powder completely. Gentle warming at 37°C or sonication can be used to aid dissolution if necessary.[2][10]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year).[6][8]
2. Experimental Workflow for Cell Treatment
The following diagram illustrates a general workflow for treating cultured cells with this compound.
Caption: General workflow for this compound preparation and cell culture treatment.
3. Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Typical final concentrations for testing range from 0.5 µM to 10 µM.[10][14] A vehicle control (DMSO) at the same final concentration as the highest this compound dose should be included.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[12][14]
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450-570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
4. Western Blot Analysis of ERK Phosphorylation
This protocol can be used to confirm the inhibitory effect of this compound on the MAPK/ERK pathway.
Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A reduction in the phospho-ERK1/2 signal relative to the total ERK1/2 signal in this compound-treated cells compared to the control confirms the inhibitory activity of the compound.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. apexbt.com [apexbt.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound (AZD6244) | Cell Signaling Technology [cellsignal.com]
- 9. store.p212121.com [store.p212121.com]
- 10. This compound | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
- 14. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Immunohistochemistry for Phosphorylated ERK (p-ERK) in Selumetinib-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for phosphorylated extracellular signal-regulated kinase (p-ERK) in tissues treated with the MEK1/2 inhibitor, Selumetinib. Accurate assessment of p-ERK, a key downstream effector in the MAPK signaling pathway, is critical for evaluating the pharmacodynamic effects of this compound and its potential as a biomarker of response.
Introduction
This compound is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, kinases that play a crucial role in the RAS-RAF-MEK-ERK signaling cascade.[1][2][3] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[3][4] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2.[5] Therefore, a reduction in the levels of phosphorylated ERK (p-ERK) in tumor tissue following treatment is a direct indicator of target engagement and pathway inhibition. Immunohistochemistry is a powerful technique to visualize and quantify this pharmacodynamic effect within the spatial context of the tissue.
Signaling Pathway and Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transduces signals from extracellular growth factors to the nucleus, regulating cellular processes like proliferation, differentiation, and survival.[2][6] this compound specifically targets MEK1 and MEK2, preventing the phosphorylation of ERK1 (at Thr202 and Tyr204) and ERK2 (at Thr185 and Tyr187).[7][8] This blockade is the basis for its therapeutic effect and for the use of p-ERK as a biomarker of its activity.
Caption: this compound inhibits MEK1/2, blocking ERK1/2 phosphorylation.
Experimental Protocols
Specimen Handling and Preparation
Proper handling of tissue specimens is critical for the preservation of phospho-epitopes.
-
Biopsy Collection : Biopsies should be taken before and after this compound treatment to allow for a comparative analysis.[9][10]
-
Fixation : Tissues should be fixed in 10% neutral buffered formalin for 18-24 hours. Over- or under-fixation can significantly impact antigenicity.
-
Processing : Following fixation, tissues should be dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin (FFPE).
-
Sectioning : Cut 4-5 µm thick sections and mount on positively charged slides.
Immunohistochemistry Protocol for p-ERK
This protocol is a general guideline and may require optimization based on the specific antibody and detection system used.
Caption: Standard workflow for immunohistochemical staining.
Reagents and Materials:
-
Xylene and graded ethanols for deparaffinization.
-
Antigen retrieval solution (e.g., Sodium Citrate buffer, pH 6.0).[11]
-
Hydrogen peroxide solution (3%) for quenching endogenous peroxidase.
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibody against p-ERK1/2 (e.g., Rabbit mAb clone D13.14.4E).[12][13]
-
HRP-conjugated secondary antibody.
-
DAB chromogen substrate kit.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration : Immerse slides in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) by incubating slides in retrieval solution at 95-100°C for 20-30 minutes.[11] Allow slides to cool to room temperature.
-
Peroxidase Block : Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Blocking : Block non-specific binding by incubating with a protein blocking solution for 30-60 minutes.
-
Primary Antibody Incubation : Dilute the primary p-ERK antibody in antibody diluent (e.g., 1:100 to 1:500).[12][13] Incubate slides overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation : Wash slides and apply a ready-to-use HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Detection : Wash slides and apply DAB substrate solution until the desired brown color intensity is reached. Monitor under a microscope.
-
Counterstaining : Wash slides and counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting : Dehydrate slides through graded ethanol and xylene, then coverslip with a permanent mounting medium.
Data Presentation and Quantification
Quantitative analysis of p-ERK staining is essential for an objective assessment of this compound's effect. This can be achieved through various scoring methods.
Semi-Quantitative Scoring (H-Score)
A common method is the H-score (Histoscore), which combines staining intensity with the percentage of positive cells.
-
Intensity Score (I) :
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
Percentage of Positive Cells (P) : Determined for each intensity level.
-
H-Score Calculation : H-Score = Σ (I × P) = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells). The final score ranges from 0 to 300.
Digital Image Analysis
Automated image analysis software can provide more objective and reproducible quantification.
-
Workflow :
-
Scan stained slides at high resolution.
-
Define regions of interest (ROI), typically the tumor area.
-
Use software to segment cells and quantify staining intensity within the nucleus and/or cytoplasm.
-
Set an intensity threshold to define positive cells.[14]
-
Calculate metrics such as the percentage of positive cells or p-ERK positive cell density (cells/mm²).[14]
-
Quantitative Data from Preclinical and Clinical Studies
The following table summarizes p-ERK modulation by this compound as assessed by various methods in different studies.
| Study Type | Model/Patient Population | Tissue Type | Assessment Method | Baseline p-ERK | Post-Selumetinib p-ERK | Key Finding |
| Preclinical | NF1 Minipig Model | Skin | Western Blot & IHC | Elevated | 95% reduction | Significant inhibition of ERK phosphorylation.[13] |
| Preclinical | NF1 Minipig Model | Sciatic Nerve | Western Blot & IHC | Elevated | 64% reduction | Demonstrates target engagement in nervous system tissue.[13] |
| Preclinical | NF1 Minipig Model | Optic Nerve | Western Blot & IHC | Significantly Higher vs. WT | Reduced to Wild-Type levels (60% reduction) | Normalization of MAPK signaling in CNS-relevant tissue.[13] |
| Clinical Trial | Adults with NF1 and Plexiform Neurofibromas | Tumor Biopsies | Multiplex Immunoassay | Variable | Median -64.6% (ERK1), -57.7% (ERK2) reduction in phosphorylation ratio | Significant suppression of ERK1/2 phosphorylation.[10] |
| Clinical Trial | Advanced Hepatocellular Carcinoma | Tumor Biopsies | Western Blot | Activated in all tested samples | Inhibition of ERK phosphorylation | Demonstrates target engagement in HCC tumors.[9] |
Conclusion
Immunohistochemistry for p-ERK is a robust method for demonstrating the pharmacodynamic effects of this compound in both preclinical and clinical settings. A standardized and well-validated protocol, coupled with objective quantification, is crucial for accurately assessing target engagement and for the potential development of p-ERK as a predictive biomarker for response to MEK inhibition.[14][15][16] The data consistently show that this compound effectively reduces p-ERK levels in treated tissues, confirming its mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 7. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 8. Anti-ERK1 (phospho T202 + Y204) + ERK2 (phospho T185 + Y187) antibody (ab214362) | Abcam [abcam.com]
- 9. Phase II Study of the Mitogen-Activated Protein Kinase 1/2 Inhibitor this compound in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in adults with NF1 and inoperable plexiform neurofibroma: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. ERK1/2 Phosphorylation Predicts Survival in Recurrent Glioblastoma Following Intracerebral and Adjuvant PD-1/CTLA-4 Immunotherapy: A REMARK-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylated ERK (pERK) as biomarker in patients with advanced pancreatic cancer treated with erlotinib within a randomized phase III trial (AIO-PK0104). - ASCO [asco.org]
- 16. Immunohistochemical staining of phosphorylated-ERK in post-chemotherapeutic samples is a potential predictor of the prognosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Selumetinib Results In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments with Selumetinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2] By binding to an allosteric pocket on MEK1/2, this compound prevents their phosphorylation by upstream kinases like RAF, locking MEK1/2 in an inactive state.[3] This, in turn, inhibits the phosphorylation and activation of downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway.[1][3] The inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells where the pathway is overactive.[1][4]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[5] The powder form is stable for up to three years when stored at -20°C.[5] It is important to protect this compound from extremes of temperature and direct sunlight as it is sensitive to photooxidation.[6][7]
Q3: What are the typical in vitro concentrations of this compound used in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. IC50 values for cell growth inhibition are often in the nanomolar to low micromolar range for sensitive cell lines.[3][8] For example, in preclinical studies, this compound has shown activity with IC50 values less than 1 μM in sensitive cell lines with activating B-Raf or K-/N-Ras mutations.[3] However, resistant cell lines may require much higher concentrations.[8][9] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent results in your in vitro experiments with this compound.
Issue 1: High Variability in Cell Viability/Proliferation Assay Results
Possible Cause 1: Cell Line Heterogeneity and Mutational Status
-
Explanation: The sensitivity of cancer cell lines to this compound is highly dependent on their genetic background, particularly the mutational status of the RAS/RAF pathway.[10] Cell lines with BRAF or RAS mutations are generally more sensitive to MEK inhibition.[3][10] Inconsistent results can arise from using different cell line stocks with varying passage numbers, which can lead to genetic drift and altered sensitivity.
-
Solution:
-
Verify Cell Line Identity and Mutational Status: Regularly perform cell line authentication (e.g., STR profiling) and sequence key genes like BRAF, KRAS, and NRAS to ensure consistency.
-
Use Low Passage Number Cells: Whenever possible, use cells with a low passage number from a reputable cell bank.
-
Establish a Baseline IC50: Determine the IC50 for your specific cell line stock and use it as a reference for future experiments.
-
Possible Cause 2: Inconsistent Drug Preparation and Storage
-
Explanation: this compound is susceptible to degradation, particularly through photooxidation.[7] Improper storage or repeated freeze-thaw cycles of stock solutions can lead to a decrease in the effective concentration of the drug.
-
Solution:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in DMSO, aliquot it into single-use vials, and store them at -80°C for long-term storage.[5]
-
Protect from Light: Protect the drug powder and solutions from light during storage and handling.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Possible Cause 3: Differences in Experimental Conditions
-
Explanation: Seemingly minor variations in experimental protocols can significantly impact results. This includes differences in cell seeding density, serum concentration in the media, and incubation time. For instance, growing cells in 3D culture models can confer resistance to this compound compared to traditional 2D cultures.[11]
-
Solution:
-
Standardize Protocols: Maintain a consistent and detailed protocol for all experiments, including cell seeding density, media composition (including serum percentage), and duration of drug treatment.
-
Consider Culture Model: Be aware that the choice of 2D versus 3D culture can significantly influence drug sensitivity and interpret results accordingly.[11]
-
Issue 2: Lack of Expected Downstream Signaling Inhibition (p-ERK Levels)
Possible Cause 1: Intrinsic or Acquired Resistance
-
Explanation: Cancer cells can be intrinsically resistant or can acquire resistance to this compound through various mechanisms. These include the activation of bypass signaling pathways, such as the PI3K/AKT/mTOR pathway, or the cAMP-dependent protein kinase A (PKA) pathway.[9][10][12] Mutations in the MEK1 drug-binding pocket can also prevent this compound from binding effectively.[13]
-
Solution:
-
Investigate Alternative Signaling Pathways: If you observe a lack of p-ERK inhibition or a rebound in p-ERK levels, consider investigating the activation status of alternative pathways like PI3K/AKT by performing Western blots for key proteins such as p-AKT and p-S6K.[8]
-
Consider Combination Therapies: In cases of resistance, combining this compound with inhibitors of the identified bypass pathways (e.g., PI3K inhibitors) may restore sensitivity.[8][10]
-
Sequence MEK1/2: In cases of acquired resistance, sequencing the MEK1 and MEK2 genes may reveal mutations that confer resistance.
-
Possible Cause 2: Suboptimal Western Blotting Technique
-
Explanation: Technical issues during the Western blotting process can lead to weak or no signal for p-ERK. This can include problems with antibody quality, protein transfer, or blocking.
-
Solution:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal concentrations.
-
Use Fresh Buffers: Prepare fresh running, transfer, and wash buffers for each experiment.
-
Ensure Efficient Protein Transfer: Verify the efficiency of protein transfer from the gel to the membrane using a total protein stain like Ponceau S.
-
Optimize Blocking: Use an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for at least one hour at room temperature or overnight at 4°C.[14]
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mutational Status | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | KRAS G13D | Sensitive (≤1) | [9] |
| Calu3 | Non-Small Cell Lung Cancer | KRAS G12C | Sensitive (≤1) | [9] |
| HCT15 | Colorectal Cancer | KRAS G13D | Resistant (>1) | [9] |
| H460 | Non-Small Cell Lung Cancer | KRAS Q61H | Resistant (>1) | [9] |
| SW620 | Colorectal Cancer | KRAS G12V | Sensitive (≤1) | [15] |
| SW480 | Colorectal Cancer | KRAS G12V | Sensitive (≤1) | [15] |
| HT-29 | Colorectal Cancer | BRAF V600E | Sensitive (≤1) | [15] |
| Caco-2 | Colorectal Cancer | WT | Resistant (>1) | [15] |
| DLD-1 | Colorectal Cancer | KRAS G13D | Resistant (>1) | [15] |
Note: Sensitivity is often defined as an IC50 value less than or equal to 1 µM.[8][9][15]
Experimental Protocols
Cell Proliferation/Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-ERK and Total ERK
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) and total ERK1/2 overnight at 4°C.[16]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
Visualizations
Caption: this compound inhibits the RAS-RAF-MEK-ERK signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Identification of the Major Degradation Pathways of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to this compound (AZD6244) in Colorectal Cancer Cell Lines is Mediated by p70S6K and RPS6 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic resistance to this compound, a selective inhibitor of MEK1/2, by cAMP-dependent protein kinase A activation in human lung and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of common predictive markers of in vitro response to the MEK inhibitor this compound (AZD6244; ARRY-142886) in human breast cancer and non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 3D culture models of plexiform neurofibroma and initial application for phenotypic characterization and drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of MEK inhibitor this compound sensitivity by AKT phosphorylation in the novel BRAF L525R mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 [mdpi.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - RO [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Optimizing Selumetinib Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Selumetinib concentration in cell-based assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process.
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), which are key downstream effectors in the RAS/RAF/MEK/ERK signaling pathway.[2] This pathway is frequently hyperactivated in various cancers due to mutations in genes like BRAF and KRAS, as well as in conditions like Neurofibromatosis type 1 (NF1).[3][4] Inhibition of this pathway leads to reduced cell proliferation and can induce apoptosis (programmed cell death).[1][2]
Q2: I am seeing high variability in my IC50 values for this compound across replicate experiments. What could be the cause?
High variability in IC50 values is a common issue and can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Seeding Density: Inconsistent cell seeding density can significantly impact results. Optimize and maintain a consistent seeding density for all experiments.
-
Compound Stability and Handling: this compound is sensitive to light and oxidation.[5] Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure complete solubilization in DMSO and proper mixing when diluting into culture media.
-
Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Optimize and keep the incubation time consistent.
-
Reagent Quality: Use high-quality, fresh reagents, including cell culture media and assay components.
Q3: My Western blot for phosphorylated ERK (p-ERK) has high background. How can I troubleshoot this?
High background on a p-ERK Western blot can obscure your results. Here are some common causes and solutions:
-
Insufficient Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent. For phospho-antibodies, BSA is often preferred over milk as milk contains casein, a phosphoprotein that can cause non-specific binding.
-
Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to determine the optimal dilution.
-
Inadequate Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Sample Preparation: Ensure fresh lysates are used and that protease and phosphatase inhibitors are included in your lysis buffer to prevent protein degradation and dephosphorylation.
Q4: I am not observing the expected decrease in cell viability after this compound treatment. What should I check?
If this compound is not producing the expected cytotoxic or anti-proliferative effect, consider the following:
-
Cell Line Sensitivity: The sensitivity of cell lines to this compound varies greatly and is often dependent on their mutational status.[3][4] Cell lines with BRAF or KRAS mutations are generally more sensitive than those with wild-type versions of these genes.[4] Verify the mutational status of your cell line and consult the literature for expected IC50 values (see Table 1).
-
Drug Concentration Range: You may not be using a high enough concentration of this compound. Expand your dose-response curve to include higher concentrations.
-
Activation of Alternative Pathways: Some cell lines can develop resistance to MEK inhibition by activating alternative survival pathways, such as the PI3K/AKT pathway.[6] Investigating the phosphorylation status of key proteins in these pathways (e.g., p-AKT) may provide insight.
-
Drug Activity: Ensure your this compound stock is active. If in doubt, test it on a known sensitive cell line as a positive control.
Q5: What is the best way to prepare and store a this compound stock solution?
This compound is typically supplied as a powder. For in vitro experiments, it is soluble in DMSO.[1][7]
-
Preparation: To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO to a concentration of 10-20 mM.[7] Gentle warming and vortexing can aid in dissolution.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] When stored properly, the stock solution should be stable for several months. Protect the stock solution from light.[5]
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a range of human cancer cell lines, highlighting the influence of their mutational status.
| Cell Line | Cancer Type | Mutational Status | IC50 (µM) | Reference |
| CHP-212 | Neuroblastoma | - | 0.003153 | [3] |
| H9 | T-cell Lymphoma | - | 0.02288 | [3] |
| HL-60 | Acute Myeloid Leukemia | - | 0.02459 | [3] |
| A375 | Melanoma | BRAF V600E | ~0.1 | |
| WM239 | Melanoma | BRAF V600E | ~0.1 | [8] |
| MDA-MB-231 | Breast Cancer (TNBC) | BRAF G464V, KRAS G13D | 8.6 | [7] |
| SUM149 | Breast Cancer (TNBC) | - | 10 | [7] |
| MDA-MB-468 | Breast Cancer (TNBC) | - | >20 | [7] |
| HCT116 | Colorectal Cancer | KRAS G13D | ~1 | [5] |
| HT-29 | Colorectal Cancer | BRAF V600E | <0.1 | [9] |
| ipNF95.11bC | Neurofibroma | NF1-/- | 36.47 | |
| ipNF95.6 | Neurofibroma | NF1-/- | 34.62 | [10] |
| shNf1-SW10 | Schwannoma | NF1-/- | 32.52 | [10] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., incubation time, cell density). This table serves as a general guide.
Experimental Protocols
Here are detailed methodologies for key experiments used to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Remove the old medium from the cells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle control (medium with DMSO only) and no-cell control (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot for p-ERK and Total ERK
This protocol is for assessing the inhibition of ERK phosphorylation by this compound.
Materials:
-
Cells and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates or flasks. Once they reach the desired confluency, treat them with various concentrations of this compound for a predetermined time (e.g., 1-4 hours).[11] After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To detect total ERK and the loading control, you can strip the membrane and re-probe with the respective primary antibodies, following steps 6-10.
In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to measure the direct inhibitory effect of this compound on MEK1 activity.
Materials:
-
Recombinant active MEK1
-
Recombinant inactive ERK2 (as a substrate for MEK1)
-
Myelin Basic Protein (MBP) (as a substrate for ERK2)
-
This compound
-
Kinase reaction buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
SDS-PAGE gels and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, set up the kinase reaction by combining the kinase reaction buffer, recombinant active MEK1, and different concentrations of this compound (or DMSO as a vehicle control).
-
Substrate Addition: Add recombinant inactive ERK2 to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Second Kinase Reaction (Coupled Assay): Add MBP to the reaction mixture to allow the now-activated ERK2 to phosphorylate it. Incubate for an additional period.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE: Separate the reaction products on an SDS-PAGE gel.
-
Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled (phosphorylated) MBP.
-
Analysis: Quantify the band intensity to determine the level of MEK1 inhibition by this compound.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A general experimental workflow for optimizing this compound concentration in cell-based assays.
Caption: A decision tree for troubleshooting common issues with this compound cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. youtube.com [youtube.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. Identification of the Major Degradation Pathways of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of MEK inhibitor this compound sensitivity by AKT phosphorylation in the novel BRAF L525R mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Inhibition of YAP Sensitizes the this compound Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Selumetinib Solubility Issues for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of Selumetinib in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AZD6244 or ARRY-142886) is a potent and selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently overactive in various cancers and is crucial for cell proliferation, survival, and differentiation.[4][5] By non-competitively binding to MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling cascade that drives tumor growth.[5][6][7] It is an approved therapy for pediatric patients with neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas.[1][8]
Q2: What are the physicochemical properties of this compound that contribute to its solubility issues?
This compound's utility in in vivo studies is often hampered by its poor aqueous solubility. The free-base form of this compound has a low, pH-dependent solubility in water.[9] It is practically insoluble in water but is soluble in DMSO.[10] This characteristic makes it challenging to prepare homogenous, stable formulations at concentrations required for animal studies without the use of co-solvents or specialized vehicles.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅BrClFN₄O₃ | [10] |
| Molecular Weight | 457.7 g/mol (free base) | [10] |
| Water Solubility | 0.021 mg/mL | [8] |
| pH-dependent Solubility | 274 µg/mL (pH 1), 3.4 µg/mL (pH 7.4) | [9] |
| logP | 3.24 | [8] |
| pKa (Strongest Acidic) | 10.26 | [8] |
| pKa (Strongest Basic) | 5.07 | [8] |
Q3: Why is poor solubility a significant issue for in vivo studies?
Poor aqueous solubility can lead to several experimental challenges:
-
Low Bioavailability: Inefficient dissolution in the gastrointestinal tract can result in low and variable drug absorption, leading to suboptimal drug exposure at the target site.
-
Dosing Inaccuracy: Undissolved drug particles in a suspension can lead to inconsistent and inaccurate dosing.
-
Precipitation: The drug may precipitate out of solution upon administration (e.g., in the stomach), further reducing absorption.
-
Tissue Irritation: Administration of a poorly formulated suspension can cause irritation and inflammation at the site of administration.
Q4: What are some recommended vehicles and formulations for in vivo administration of this compound?
Several vehicles have been successfully used to formulate this compound for in vivo studies, particularly for oral gavage. These formulations often involve a combination of co-solvents and surfactants to maintain this compound in solution or as a stable suspension.
Summary of In Vivo Formulations for this compound
| Formulation Composition | Concentration | Species | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | General | [2] |
| 10% EtOH, 30% PEG400, 60% Phosal 50 PG | 16 mg/mL | Minipig | [11] |
| 0.5% Hydroxypropyl methyl cellulose (HPMC), 0.1% Tween 80 | 50 mg/kg dose | Mouse | [12] |
| Carboxymethyl cellulose sodium (CMC-Na) | 5 mg/mL (suspension) | General | [3] |
Q5: How does food intake affect the absorption of this compound in vivo?
Food intake can significantly impact the absorption of this compound. Studies have shown that administering this compound with food, particularly high-fat meals, can delay the time to reach maximum plasma concentration (Tmax) and reduce the maximum concentration (Cmax).[13][14] However, the overall exposure (AUC) may not be reduced to a clinically relevant extent.[13] For consistency in experimental results, it is recommended to administer this compound on an empty stomach and to maintain a consistent fasting schedule for all animals in the study.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the formulation during preparation or storage. | - The concentration of this compound exceeds its solubility limit in the chosen vehicle.- Improper mixing order of solvents.- Temperature fluctuations. | - Reduce the final concentration of this compound.- Use sonication to aid dissolution.[12]- Ensure co-solvents like DMSO are added first to dissolve the compound before adding aqueous components.[2]- Store the formulation at a stable, recommended temperature. |
| Difficulty achieving the desired high concentration for dosing. | - Intrinsic low solubility of this compound. | - Experiment with different vehicle compositions. The formulation using 10% EtOH, 30% PEG400, and 60% Phosal 50 PG achieved a high concentration of 16 mg/mL.[11]- Consider using the hydrogen sulfate salt form of this compound, which may have different solubility characteristics.[11] |
| Inconsistent experimental outcomes or high variability in animal data. | - Inhomogeneous drug suspension leading to inaccurate dosing.- Variable drug absorption due to precipitation in the GI tract.- Inconsistent administration protocol (e.g., fed vs. fasted state). | - Ensure the formulation is a clear solution or a well-maintained, homogenous suspension. Vortex or stir the suspension before each animal is dosed.- Use a validated formulation known to improve bioavailability.- Standardize the administration protocol. Ensure all animals are fasted for a similar duration before and after dosing.[13] |
| Signs of animal distress (e.g., irritation, weight loss) after administration. | - Toxicity of the vehicle (e.g., high percentage of DMSO).- Irritation from the drug suspension at the site of administration. | - Minimize the percentage of harsh solvents like DMSO in the final formulation. The recommended formulation of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline is a common starting point.[2][12]- Ensure the drug is fully dissolved or the suspension particles are very fine to minimize physical irritation. |
Experimental Protocols
Protocol: Preparation of this compound Formulation for Oral Gavage (Based on common literature)
This protocol describes the preparation of a this compound formulation using a common co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and volume.
-
Initial Dissolution: Add 10% of the final volume as DMSO to the this compound powder. Vortex and/or sonicate until the powder is completely dissolved, resulting in a clear stock solution.
-
Addition of PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Mix thoroughly until the solution is homogenous.
-
Addition of Surfactant: Add 5% of the final volume as Tween-80 to the mixture. Mix thoroughly. This step is crucial for maintaining the stability of the solution when the aqueous component is added.
-
Final Volume Adjustment: Slowly add 45% of the final volume as sterile saline to the mixture while continuously stirring or vortexing. This should result in a clear, homogenous solution.
-
Storage: Store the final formulation as recommended, typically at 4°C for short-term use. Visually inspect for any signs of precipitation before each use.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A generalized workflow for the preparation of a this compound formulation for in vivo studies.
Caption: A troubleshooting decision tree for this compound formulation precipitation issues.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound sulfate (AZD6244 sulfate) | MEK1 inhibitor | CAS 943332-08-9 | Buy this compound sulfate (AZD6244 sulfate) from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound | 606143-52-6 | >98% [smolecule.com]
- 11. This compound normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Apoptosis | ERK | MEK | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of food on capsule and granule formulations of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Selumetinib in Cell Culture: A Technical Guide to Stability and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of the MEK inhibitor selumetinib in commonly used cell culture media. It offers troubleshooting advice for issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[3][4] Once in solution at -20°C, it is recommended to be used within 3 months to prevent loss of potency.[4]
Q2: How stable is this compound in aqueous solutions?
A2: this compound's stability in aqueous solutions is pH-dependent.[5][6] It exhibits greater stability in acidic conditions compared to neutral or alkaline conditions. The compound is susceptible to degradation through photooxidation and oxidation.[7][8] Therefore, it is crucial to protect this compound solutions from light and exposure to oxidizing agents.
Q3: What are the typical working concentrations of this compound in cell culture experiments?
A3: The effective working concentration of this compound can vary significantly depending on the cell line and the specific experimental goals. IC50 values (the concentration that inhibits 50% of the target's activity) have been reported to be in the nanomolar range for inhibiting MEK1 (around 14 nM) and ERK1/2 phosphorylation (around 10 nM).[1][4] However, for cell viability and proliferation assays, concentrations can range from nanomolar to micromolar levels.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
This compound Stability in Different Cell Culture Media
While specific quantitative data on the half-life of this compound in different cell culture media is limited in publicly available literature, we can provide estimations based on its known chemical properties and the composition of the media. The following tables summarize the expected stability.
Disclaimer: The stability data presented below are estimations and should be used as a guideline. Actual stability may vary depending on specific laboratory conditions, including light exposure, temperature fluctuations, and the specific batch of media and supplements. It is highly recommended to perform stability studies under your experimental conditions for long-term or sensitive experiments.
Table 1: Estimated Stability of this compound in Basal Cell Culture Media at 37°C
| Media Type | Typical pH Range | Estimated Half-life (without FBS) | Key Considerations |
| DMEM | 7.2 - 7.4 | 12 - 24 hours | Standard bicarbonate buffering system. |
| RPMI-1640 | 7.2 - 7.4 | 12 - 24 hours | Contains the reducing agent glutathione, which may offer some protection against oxidation.[9] |
| F-12K | 7.0 - 7.4 | 12 - 24 hours | Contains a different profile of amino acids and vitamins. |
Table 2: Estimated Impact of Fetal Bovine Serum (FBS) on this compound Stability at 37°C
| Media Supplement | Potential Impact on Stability | Estimated Half-life (with 10% FBS) | Rationale |
| Fetal Bovine Serum (FBS) | May decrease stability | 8 - 18 hours | Serum contains enzymes and other proteins that can bind to or metabolize small molecules, potentially reducing their effective concentration and stability over time. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Culture Media | - The final concentration of DMSO in the media is too high. - The working concentration of this compound exceeds its solubility in the aqueous media. - Interaction with components in the media or serum. | - Ensure the final DMSO concentration in your culture media is low, typically below 0.5%, to avoid solvent toxicity and precipitation. - Prepare the final working solution by adding the this compound stock solution to the pre-warmed media dropwise while gently vortexing to ensure proper mixing. - If precipitation persists, consider preparing a fresh, lower concentration stock solution or using a different solvent if compatible with your cells. |
| Inconsistent or Lack of Biological Effect | - Degradation of this compound in the stock solution or working solution. - Sub-optimal working concentration. - Cell line resistance. | - Aliquot stock solutions and avoid repeated freeze-thaw cycles. Protect solutions from light. Prepare fresh working solutions for each experiment. - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Verify the activation status of the MAPK pathway in your cell line. |
| Media Color Change (Phenol Red Indicator) | - Rapid acidification or alkalinization of the media due to high metabolic activity of cells or contamination. - Degradation of this compound leading to acidic byproducts (less likely to cause a significant pH shift on its own). | - Ensure proper cell seeding density to avoid rapid nutrient depletion and waste product accumulation. - Check for microbial contamination. - Monitor the pH of your media with and without this compound to rule out any direct effects of the compound. |
Experimental Protocols & Methodologies
Protocol: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: this compound is typically supplied as a lyophilized powder. To prepare a stock solution (e.g., 10 mM), reconstitute the powder in an appropriate volume of sterile, anhydrous DMSO.[4] For example, to make a 10 mM stock solution from 5 mg of this compound (MW: 457.7 g/mol ), dissolve it in 1.092 mL of DMSO.
-
Aliquotting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.[3][4]
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare the final working concentration by diluting the stock solution in pre-warmed, complete cell culture medium. Add the stock solution to the medium in a dropwise manner while gently mixing to prevent precipitation.
Methodology: Assessing this compound Stability in Cell Culture Media via HPLC
A general workflow to determine the stability of this compound in a specific cell culture medium:
-
Preparation of Standards: Prepare a series of known concentrations of this compound in the cell culture medium of interest to be used as a standard curve.
-
Incubation: Add this compound to the cell culture medium (with and without FBS) at the desired final concentration. Incubate the media under standard cell culture conditions (37°C, 5% CO2).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect aliquots of the media.
-
Sample Preparation: Precipitate proteins from the samples (especially those containing FBS) by adding a solvent like acetonitrile. Centrifuge to pellet the precipitate and collect the supernatant.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system with a suitable column (e.g., C18) and a mobile phase optimized for this compound separation.[10]
-
Quantification: Use a UV detector to quantify the amount of this compound remaining at each time point by comparing the peak area to the standard curve.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics and calculate the half-life in the specific medium.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound inhibits the MAPK/ERK pathway by targeting MEK1/2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (AZD6244) | Cell Signaling Technology [cellsignal.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I, open-label, randomized crossover study to assess the effect of dosing of the MEK 1/2 inhibitor this compound (AZD6244; ARRY-142866) in the presence and absence of food in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the Major Degradation Pathways of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Selumetinib Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and address common challenges encountered during experiments with Selumetinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2 enzymes.[1][2] By binding to an allosteric site on MEK1/2, this compound prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2.[3] This effectively blocks signal transduction through the RAS/RAF/MEK/ERK pathway, which is often hyperactivated in various cancers and conditions like Neurofibromatosis Type 1 (NF1).[4]
Q2: How selective is this compound? Am I likely to see off-target effects?
A2: this compound is known for its high selectivity and minimal off-target activity.[1] In vitro enzymatic assays have shown that it fails to inhibit other kinases at concentrations up to 10 μM. However, at very high concentrations or in sensitive cellular contexts, off-target effects cannot be entirely ruled out. It is crucial to use the lowest effective concentration and include appropriate controls to distinguish on-target from potential off-target effects.
Q3: Can this compound cause a paradoxical activation of the ERK pathway?
A3: Paradoxical activation of the ERK pathway is a well-documented phenomenon for RAF inhibitors in cells with wild-type BRAF and active upstream RAS signaling.[5][6] While less common for MEK inhibitors, feedback mechanisms within the MAPK pathway are complex. Inhibition of MEK1/2 by this compound can lead to the release of negative feedback loops, potentially causing increased activity of upstream components like RAF. In certain genetic backgrounds or cellular contexts, this could theoretically lead to unexpected signaling alterations. Monitoring p-MEK and p-ERK levels at various time points can help detect such phenomena.
Q4: What are the most common reasons for seeing no effect of this compound in my cell line?
A4: Several factors could contribute to a lack of response:
-
Cell Line Insensitivity: The cell line may not depend on the RAS/RAF/MEK/ERK pathway for proliferation or survival. This is common in cell lines with wild-type BRAF and RAS genes.
-
Drug Concentration: The concentration of this compound may be too low to achieve sufficient target inhibition. An IC50 determination is recommended for each new cell line.
-
Compensatory Signaling: Cells may activate alternative survival pathways (e.g., PI3K/AKT) to bypass MEK inhibition.[7]
-
Drug Inactivation: The compound may be unstable in your specific culture medium or metabolized by the cells over time.
Data Presentation: Inhibitor Specificity and Potency
This compound Off-Target Profile
| Target Class | Activity | Concentration | Citation |
| MEK1/MEK2 | Potent Inhibition (IC50) | ~14 nM | |
| Other Kinases | No significant inhibition | Up to 10 µM |
This compound On-Target Potency (IC50) in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines, demonstrating its potent on-target activity in cells with RAS or RAF mutations.
| Cell Line | Cancer Type | Mutation Status | IC50 (µM) |
| A375 | Melanoma | BRAF V600E | 0.076 |
| COLO-679 | Melanoma | NRAS Q61K | 0.302 |
| SH-4 | Melanoma | NRAS Q61R | 0.313 |
| HCT-116 | Colorectal Cancer | KRAS G13D | < 1 |
| HT-29 | Colorectal Cancer | BRAF V600E | < 1 |
| A549 | Lung Cancer | KRAS G12S | > 1 |
| NCI-H1975 | Lung Cancer | EGFR T790M, L858R | > 50 |
Data is illustrative and compiled from publicly available datasets. Actual IC50 values can vary based on experimental conditions.
Visualizations: Pathways and Workflows
Caption: this compound inhibits the MAPK pathway by targeting MEK1/2.
Caption: Workflow for identifying and validating this compound off-target effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent p-ERK Inhibition | 1. Cell confluence/passage number: MAPK pathway activity can vary with cell density and age. 2. Serum starvation inefficiency: Incomplete serum starvation leads to high basal p-ERK levels. 3. Drug stability: this compound may degrade in media over long incubation times. | 1. Standardize cell seeding density and use cells within a consistent passage range. 2. Optimize serum starvation time (e.g., 12-24 hours) and validate by checking for low basal p-ERK. 3. Prepare fresh drug dilutions for each experiment. Consider a time-course experiment to assess the duration of inhibition. |
| Unexpected Cell Toxicity/Death | 1. On-target toxicity: The cell line is highly dependent on the MEK/ERK pathway for survival. 2. Off-target toxicity: At high concentrations, this compound may inhibit other essential kinases or cellular processes. 3. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Confirm with a dose-response curve. A potent cytotoxic effect at low nM concentrations is likely on-target. 2. Perform a rescue experiment (e.g., express a constitutively active ERK). If toxicity persists, it may be off-target. Use the lowest effective concentration. 3. Ensure the final DMSO concentration is consistent across all wells and is below the tolerated level for your cell line (typically <0.1%). |
| Acquired Resistance in Long-Term Culture | 1. Upregulation of bypass pathways: Cells may adapt by activating parallel survival pathways (e.g., PI3K/AKT).[7] 2. Feedback loop activation: Chronic MEK inhibition can lead to feedback activation of upstream signaling components. 3. Selection of resistant clones: A sub-population of cells with pre-existing resistance mechanisms may be selected for. | 1. Analyze key nodes of alternative pathways (e.g., p-AKT, p-S6) by Western blot in resistant vs. sensitive cells. 2. Monitor p-MEK levels. Consider combination therapy with an inhibitor of the activated feedback pathway. 3. Re-evaluate the IC50 of the resistant cell line. Perform genomic or proteomic analysis to identify resistance mechanisms. |
| Results Not Reproducible | 1. Reagent variability: Inconsistent antibody performance, expired reagents, or different batches of FBS. 2. Experimental conditions: Minor variations in incubation times, temperatures, or cell handling. 3. Compound integrity: Improper storage or handling of this compound stock solutions. | 1. Validate new antibody lots. Use a single, tested batch of FBS for a series of experiments. 2. Maintain a detailed and standardized experimental protocol. Use automated liquid handlers for critical steps if possible. 3. Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles. Store protected from light at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2 (p-ERK) Inhibition
This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation status of its downstream target, ERK.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment:
-
Prepare fresh dilutions of this compound in the appropriate medium.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 4, or 24 hours). Include a DMSO vehicle control.
-
If investigating pathway activation, add a stimulant like EGF (20 ng/mL) or PMA (100 nM) for the last 15-30 minutes of the inhibitor incubation.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for Total ERK and a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to MEK1/2 in an intact cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Culture and Treatment:
-
Culture a sufficient number of cells (e.g., HEK293T) to obtain at least 2x10^7 cells per condition.
-
Harvest cells and resuspend them in PBS or culture medium.
-
Treat one aliquot of cells with this compound (e.g., 10 µM) and another with DMSO (vehicle control). Incubate at 37°C for 1 hour.
-
-
Heat Treatment:
-
Aliquot 100 µL of the cell suspension for each condition into PCR tubes.
-
Place the tubes in a thermocycler with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control (room temperature).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis:
-
Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis:
-
Analyze the soluble fractions by Western blot as described in Protocol 1, probing for Total MEK1/2.
-
Quantify the band intensities for each temperature point.
-
-
Data Interpretation:
-
Plot the relative band intensity against temperature for both the DMSO and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of MEK1/2, confirming target engagement.
-
Protocol 3: Kinome Scan for Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound across a broad panel of kinases, typically performed as a service by specialized companies (e.g., KINOMEscan™).[8][9][10]
Methodology:
-
Assay Principle: The assay is a competition binding assay. A test compound (this compound) is incubated with a panel of DNA-tagged kinases. The mixture is then passed over a ligand-immobilized solid support. The amount of kinase binding to the support is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.[11]
-
Compound Submission:
-
Provide a high-purity sample of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
-
Screening:
-
The compound is typically screened at a single high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., >450 kinases).
-
-
Data Analysis:
-
Results are often reported as "Percent of Control" or "% Inhibition". A low score (e.g., <10% of control) indicates strong binding/inhibition.
-
Hits (potential off-targets) are identified as kinases that show significant inhibition.
-
-
Follow-up (Optional):
-
For any identified hits, a full dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value. This quantifies the potency of the off-target interaction.
-
-
Interpretation: Compare the Kd/IC50 values for off-targets to the on-target (MEK1/2) potency. A large window (e.g., >100-fold) between on-target and off-target potencies indicates high selectivity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. news-medical.net [news-medical.net]
- 3. Therapy Detail [ckb.genomenon.com:443]
- 4. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Paradoxical activation of MEK/ERK signaling induced by B-Raf inhibition enhances DR5 expression and DR5 activation-induced apoptosis in Ras-mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of MEK inhibitor this compound sensitivity by AKT phosphorylation in the novel BRAF L525R mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.6. KINOMEscan [bio-protocol.org]
- 9. chayon.co.kr [chayon.co.kr]
- 10. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Selumetinib xenograft tumor growth
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variability in xenograft tumor growth during studies with Selumetinib.
Section 1: General Information & FAQs
Q1: What is this compound and what is its mechanism of action?
A1: this compound (AZD6244, ARRY-142886) is an oral, selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1][2] MEK1/2 are critical protein kinases in the Ras-Raf-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[1][3] In many cancers, this pathway is hyperactivated due to mutations in genes like BRAF or RAS, leading to uncontrolled cell proliferation and survival.[3] this compound binds to an allosteric pocket on the MEK1/2 enzymes, locking them in an inactive state.[4] This prevents the phosphorylation and activation of their downstream targets, ERK1/2, thereby inhibiting the signaling cascade that drives tumor growth.[1][4][5]
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Q2: In which xenograft models is this compound expected to be effective?
A2: this compound has shown the greatest preclinical activity in tumor models with activating mutations in the MAPK pathway, particularly BRAF and RAS mutations.[4] Its efficacy can vary among cell lines with Ras mutations, potentially due to the involvement of Ras in other signaling pathways.[4] It has been evaluated in a wide range of xenograft models, including those for melanoma, colorectal, pancreatic, lung, and breast cancer.[4][6]
Q3: What is a typical dosing regimen for this compound in mouse xenograft studies?
A3: Oral dosing for this compound in xenograft studies is typically performed twice daily (BID). Efficacy is dose-dependent, with ranges between 10 mg/kg and 100 mg/kg being reported.[4][6] A common dose used in uveal melanoma patient-derived xenografts (PDXs) was 25 mg/kg/day, administered BID five days a week.[7] Researchers should perform dose-finding studies for their specific model to determine the optimal balance between efficacy and toxicity.
Section 2: Troubleshooting Tumor Growth Variability
High variability in tumor growth between animals can mask the true effect of a therapeutic agent. This section addresses common causes and solutions.
Q4: My control group shows highly variable tumor growth. What are the potential causes?
A4: Variability in the control group points to issues with the model system or experimental technique itself. Key factors include:
-
Cell Line Integrity: Misidentification or cross-contamination of cell lines is a major problem in biomedical research, with estimates suggesting 18-36% of all cell lines are affected.[8] Genetic drift can also occur during long-term culture.[9]
-
Tumor Implantation Technique: The precise location of implantation significantly impacts tumor growth kinetics.[10][11] Subcutaneous tumors may grow at different rates than orthotopic tumors, and even different subcutaneous sites can yield different results.[12][13] Inconsistent injection depth (e.g., intradermal vs. subcutaneous) can also affect growth and therapeutic response.[14]
-
Cell Viability and Number: Injecting a low number of cells or cells with poor viability (<90%) can lead to inconsistent tumor take rates and growth.[15] Cell clumping can also lead to inaccurate dosing of cells.[15]
-
Animal Health and Status: The age, strain, and overall health of the mice can influence their ability to support tumor growth.[15] Stress can also be a confounding factor. Immunodeficient mouse strains are chosen to avoid rejection of human cells, but the specific strain can matter.[16]
Caption: A troubleshooting decision tree for addressing sources of xenograft tumor growth variability.
Q5: How can I minimize variability in my xenograft studies?
A5: To improve consistency and reproducibility, implement the following best practices:
-
Cell Line Authentication: Regularly authenticate your human cell lines using Short Tandem Repeat (STR) profiling.[8][17] For xenografts, SNP-based or NGS-based methods can also detect mouse DNA contamination.[18][19]
-
Standardize Implantation: Choose the most clinically relevant implantation site (orthotopic is often preferred) and be consistent.[12] Document the exact anatomical location, depth, and volume of injection.
-
Optimize Cell Preparation: Use cells from a consistent, low-passage number. Ensure cells are in their exponential growth phase and have high viability (>90%) immediately before injection. Prepare a single-cell suspension to avoid clumping.
-
Use Matrigel or BME: Co-injecting tumor cells with a basement membrane extract (BME) like Matrigel can improve tumor take rates and growth consistency.
-
Animal Cohorts: Use animals of the same sex, age, and from the same supplier. Acclimate them to their new environment before starting the experiment.[20] Randomize animals into control and treatment groups only after tumors have reached a predetermined size (e.g., 100-150 mm³).
-
Consistent Monitoring: Measure tumors on a regular schedule using the same calibrated calipers and by the same technician if possible. Be consistent in how length (L) and width (W) are measured.
Q6: My tumors initially grow but then stall or regress in the vehicle control group. Why?
A6: This can happen for several reasons:
-
Insufficient Cell Number: The initial number of injected cells may have been too low to establish a durable tumor.[21]
-
Host Immune Response: Even in immunodeficient mice, some residual immune activity can clear a small tumor. The specific strain of mouse is important.[21]
-
Poor Tumor Vascularization: The tumor may have outgrown its initial blood supply, leading to central necrosis and stalled growth.
-
Cell Line Characteristics: Some cell lines are inherently difficult to grow as xenografts and may form tumors that are not sustained.[21]
Section 3: Data & Experimental Protocols
Table 1: Examples of this compound Dosing in Preclinical Xenograft Models
| Cancer Type | Model | Dosing and Schedule | Outcome | Reference |
| Uveal Melanoma | Patient-Derived Xenografts (PDX) | 25 mg/kg/day, BID, 5 days/week | Significant antitumor effect when combined with an ERK or mTORC1/2 inhibitor. | [7][22] |
| Colorectal Cancer | HT-29 Xenograft | 10, 25, 50, or 100 mg/kg, p.o. | Dose-dependent inhibition of tumor growth and ERK1/2 phosphorylation. | [6] |
| Pancreatic Cancer | BxPC3 Xenograft | Not specified dose | Tumor regressions observed. | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231-LM Xenograft | Not specified dose | Significantly fewer lung metastases compared to vehicle control. | [23] |
Protocol: Standard Methodology for a this compound Xenograft Study
This protocol provides a generalized workflow. Specific details should be optimized for your cell line and research question.
Caption: A standard experimental workflow for a this compound xenograft study.
1. Cell Culture and Preparation:
- Culture human cancer cells in the recommended medium. Ensure cells are free from mycoplasma contamination.
- Use cells at a low passage number (<10 passages from authentication) to prevent genetic drift.
- Harvest cells when they are 70-80% confluent and in the exponential growth phase.
- Perform a cell count and viability assessment (e.g., trypan blue). Viability must be >90%.
- Resuspend the required number of cells (e.g., 1 x 10⁶ to 5 x 10⁶) in a fixed volume (e.g., 100 µL) of a 1:1 mixture of sterile PBS and Matrigel. Keep on ice.
2. Animal Handling and Tumor Implantation:
- All procedures must be approved by the institution's Animal Care and Use Committee.[24]
- Use immunodeficient mice (e.g., Nude, SCID, or NSG) of a consistent age (e.g., 6-8 weeks old).[16]
- Inject the cell suspension subcutaneously into the flank or into the orthotopic site using an appropriate gauge needle (e.g., 27G).
3. Tumor Monitoring and Treatment:
- Begin monitoring tumor growth a few days after implantation. Use calibrated digital calipers to measure the longest diameter (L) and the shortest diameter (W).
- Calculate tumor volume using a standard formula, such as Volume = (W² x L) / 2. State the formula used in all reports.
- Monitor animal body weight and overall health 2-3 times per week as an indicator of toxicity.
- Once tumors reach an average size of 100-150 mm³, randomize the animals into treatment and vehicle control groups. A cohort size of at least eight animals is recommended to reliably detect treatment responses.[25]
- Prepare this compound in an appropriate vehicle and administer it via oral gavage at the predetermined dose and schedule. Administer vehicle only to the control group.
4. Endpoint and Data Analysis:
- Define the study endpoint, which could be a specific number of days, a maximum tumor volume, or a predefined body weight loss threshold (e.g., >20%).
- At the endpoint, euthanize the animals and excise the tumors.
- Tumor tissue can be weighed and processed for downstream analyses such as pharmacodynamics (e.g., Western blot for p-ERK), histology (H&E), or genomic analysis.
- Analyze the data by comparing the tumor growth curves, final tumor volumes, and tumor growth inhibition (TGI) between the treated and control groups using appropriate statistical tests.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Authentication, characterization and contamination detection of cell lines, xenografts and organoids by barcode deep NGS sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Using Delta MRI-Based Radiomics for Monitoring Early Peri-Tumoral Changes in a Mouse Model of Glioblastoma: Primary Study [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound-based therapy in uveal melanoma patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Immunohistochemistry for Selumetinib Research
Welcome to the technical support center for optimizing immunohistochemistry (IHC) protocols related to the MEK inhibitor, Selumetinib. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining robust and reproducible IHC results. As this compound targets the MAPK/ERK pathway, a primary focus of this guide is the reliable detection of phosphorylated ERK (p-ERK), a key downstream biomarker of drug activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to IHC?
A1: this compound is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, which are key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of downstream extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3] Therefore, a common and effective way to assess the pharmacodynamic activity of this compound in tissue samples is to perform IHC for phosphorylated ERK (p-ERK). A decrease in p-ERK staining intensity in treated versus untreated samples indicates successful target engagement by this compound.
Q2: Why is fixation a critical step for p-ERK IHC?
A2: Fixation is crucial for preserving the phosphorylation status of proteins, which can be highly labile and susceptible to degradation by phosphatases.[4] Improper or delayed fixation can lead to a significant loss of the p-ERK signal, resulting in false-negative results or an underestimation of pathway activation.[4] Formalin fixation is commonly used, but the duration and temperature can impact antigen preservation and may necessitate antigen retrieval steps to unmask the epitope for antibody binding.
Q3: What is the purpose of permeabilization and which method is best for p-ERK?
A3: Permeabilization is the process of creating pores in the cellular and nuclear membranes to allow antibodies to access intracellular antigens like p-ERK. The choice of permeabilization agent can significantly affect staining quality. Detergent-based methods (e.g., Triton X-100, Tween-20) and solvent-based methods (e.g., methanol, ethanol) are common. For p-ERK, which is present in both the cytoplasm and the nucleus, a method that effectively permeabilizes both membranes is necessary. The optimal method may depend on the specific antibody and tissue type, so it is often necessary to test different conditions.
Troubleshooting Guides
Problem 1: Weak or No p-ERK Staining
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Recommendation |
| Suboptimal Fixation | Review fixation protocol. | Ensure timely fixation of fresh tissue in 10% neutral buffered formalin (NBF) for 18-24 hours. Avoid prolonged fixation. |
| Inadequate Antigen Retrieval | Optimize antigen retrieval method. | Use a validated heat-induced epitope retrieval (HIER) method. Test different buffers (e.g., citrate pH 6.0, Tris-EDTA pH 9.0) and heating times/temperatures. |
| Ineffective Permeabilization | Evaluate permeabilization agent and conditions. | For formalin-fixed, paraffin-embedded (FFPE) tissues, a detergent-based permeabilization (e.g., 0.1-0.25% Triton X-100 in TBS) after antigen retrieval is recommended. |
| Primary Antibody Issues | Check antibody specifications and concentration. | Ensure the primary antibody is validated for IHC-P and used at the recommended dilution. Perform a titration experiment to determine the optimal concentration. |
| Inactive Reagents | Verify the integrity of all reagents. | Use fresh reagents, especially detection system components. Ensure proper storage of antibodies and other temperature-sensitive reagents. |
Problem 2: High Background Staining
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Recommendation |
| Incomplete Deparaffinization | Ensure complete removal of paraffin. | Use fresh xylene or a xylene substitute and ensure sufficient incubation time during the deparaffinization steps. |
| Endogenous Peroxidase Activity | Block endogenous peroxidases. | Incubate sections in 3% hydrogen peroxide in methanol or water for 10-15 minutes after rehydration. |
| Non-specific Antibody Binding | Optimize blocking step. | Use a blocking serum from the same species as the secondary antibody. Increase blocking time or use a protein-free blocking solution. |
| Primary Antibody Concentration Too High | Titrate the primary antibody. | Perform a dilution series to find the optimal concentration that provides a strong signal with minimal background. |
| Issues with Secondary Antibody | Run a secondary antibody-only control. | If the control is positive, consider using a pre-adsorbed secondary antibody or changing to a different detection system. |
Data Presentation
Table 1: Effect of Fixation and Permeabilization on p-ERK Signal Intensity
| Fixation Method | Permeabilization Method | Relative p-ERK Signal Intensity | Notes |
| 10% NBF, 24h, RT | 0.2% Triton X-100 in TBS, 10 min | +++ | Good preservation of morphology and strong p-ERK signal. |
| 10% NBF, 72h, RT | 0.2% Triton X-100 in TBS, 10 min | + | Over-fixation can mask epitopes, leading to reduced signal. |
| Cold Methanol, 10 min, -20°C | None (Methanol acts as permeabilizing agent) | ++ | Can be effective but may alter cell morphology. |
| 4% PFA, 4h, 4°C | 0.5% Saponin in PBS, 15 min | ++ | Saponin is a milder detergent, may result in less background but potentially weaker signal. |
Signal intensity is represented qualitatively: +++ (strong), ++ (moderate), + (weak).
Table 2: Quantitative Analysis of p-ERK Inhibition by this compound in Preclinical Models
| Treatment Group | Mean p-ERK Positive Cells (%) | Fold Change vs. Control | Reference |
| Vehicle Control | 85 ± 8 | 1.0 | Fictional Data for Illustration |
| This compound (10 mg/kg) | 32 ± 5 | 0.38 | Fictional Data for Illustration |
| This compound (25 mg/kg) | 15 ± 4 | 0.18 | Fictional Data for Illustration |
Experimental Protocols
Optimized Protocol for p-ERK IHC on FFPE Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a staining dish containing 1X citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature for at least 20 minutes.
-
Rinse with distilled water.
-
-
Peroxidase Block:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.
-
Rinse with 1X TBS.
-
-
Blocking:
-
Incubate sections with 5% normal goat serum in 1X TBS for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-p-ERK1/2 (Thr202/Tyr204) antibody in 1X TBS with 1% BSA to the optimized concentration.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides three times in 1X TBS with 0.025% Triton X-100 for 5 minutes each.
-
Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Rinse slides as in the previous step.
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes at room temperature.
-
Rinse slides as in the previous step.
-
-
Chromogen Development:
-
Incubate sections with a DAB (3,3'-diaminobenzidine) substrate solution until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with distilled water.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Mandatory Visualization
Caption: this compound inhibits MEK1/2, blocking ERK1/2 phosphorylation.
References
- 1. origene.com [origene.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. Dissimilar Immunohistochemical Expression of ERK and AKT between Paired Biopsy and Hepatectomy Tissues of Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
Validation & Comparative
Selumetinib vs. Trametinib: A Comparative Analysis in BRAF-Mutant Melanoma Cells
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent MEK inhibitors, selumetinib and trametinib, in the context of BRAF-mutant melanoma. This document synthesizes preclinical data to objectively evaluate their performance and mechanisms of action.
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] In approximately 50% of melanomas, a mutation in the BRAF gene, most commonly V600E, leads to constitutive activation of this pathway, driving oncogenesis.[2] This has made the MAPK pathway a prime target for therapeutic intervention. This compound (AZD6244, ARRY-142886) and trametinib (GSK1120212) are both allosteric, non-ATP-competitive inhibitors of MEK1 and MEK2, the downstream effectors of BRAF.[3][4] By inhibiting MEK, these drugs block the phosphorylation and activation of ERK1/2, thereby impeding the transmission of proliferative signals to the nucleus.[1] While both drugs target the same kinases, differences in their biochemical properties and clinical efficacy have been observed.
Biochemical and Cellular Activity
Trametinib generally exhibits greater potency in inhibiting MEK and cell proliferation in BRAF-mutant melanoma cell lines compared to this compound. One study directly comparing four MEK inhibitors in low-grade serous ovarian cancer cell lines found that trametinib was a more effective inhibitor of cell proliferation at 10-fold lower doses than this compound.[5] Another study in a panel of melanoma cell lines reported a strong correlation between the IC50 values of trametinib and another MEK inhibitor, CI-1040, with trametinib demonstrating approximately 100-fold greater potency.[6] While direct head-to-head IC50 values in the same BRAF-mutant melanoma cell lines are not consistently reported across studies, the available data suggests a higher potency for trametinib.
| Parameter | This compound (AZD6244) | Trametinib (GSK1120212) | Reference |
| Target | MEK1 and MEK2 | MEK1 and MEK2 | [3][4] |
| Mechanism of Action | Allosteric, non-ATP-competitive inhibitor | Allosteric, non-ATP-competitive inhibitor | [3][4] |
| IC50 (MEK1, purified) | 14.1 nmol/L | 0.7 - 14.9 nmol/L for MEK1/MEK2 | [3][4] |
| Cellular Potency | Generally less potent than trametinib in vitro. | More potent than this compound in vitro. | [5] |
Signaling Pathway and Mechanism of Action
The BRAF V600 mutation results in a constitutively active BRAF protein, which in turn perpetually phosphorylates and activates MEK. MEK then phosphorylates ERK, leading to the activation of transcription factors that drive cell proliferation and survival. Both this compound and trametinib bind to an allosteric pocket on the MEK enzyme, preventing its phosphorylation by BRAF and its subsequent kinase activity towards ERK.[1][4] This inhibition of the MAPK cascade leads to G1 cell cycle arrest and apoptosis in BRAF-mutant melanoma cells.[4][7]
Experimental Protocols
The following are generalized protocols for key experiments used to compare MEK inhibitors in melanoma cell lines, based on methodologies described in the cited literature.
Cell Proliferation Assay (IC50 Determination)
This assay is used to determine the concentration of a drug that inhibits cell growth by 50%.
-
Cell Culture: BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a serial dilution of this compound or trametinib (e.g., 0.1 nM to 10 µM). Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for ERK Phosphorylation
This technique is used to assess the on-target effect of MEK inhibitors by measuring the phosphorylation status of ERK.
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with various concentrations of this compound or trametinib for a specified time (e.g., 1-24 hours).[6]
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
Summary and Conclusion
Both this compound and trametinib are effective inhibitors of the MAPK pathway in BRAF-mutant melanoma cells.[3][4] Preclinical evidence suggests that trametinib is a more potent inhibitor of cell proliferation in vitro, which may be attributed to differences in its biochemical properties and interaction with the MEK enzyme.[5] The choice between these inhibitors in a research or clinical setting may depend on various factors, including the specific genetic context of the tumor beyond the BRAF mutation and the therapeutic window. Further head-to-head studies, particularly in vivo models, are necessary to fully elucidate the comparative efficacy and potential differential mechanisms of resistance to these two important targeted therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Phase II trial of MEK inhibitor this compound (AZD6244, ARRY-142886) in patients with BRAFV600E/K- mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Phase II Study of the MEK1/MEK2 Inhibitor Trametinib in Patients With Metastatic BRAF-Mutant Cutaneous Melanoma Previously Treated With or Without a BRAF Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Selumetinib: Positive and Negative Controls for Robust Experimentation
For researchers, scientists, and drug development professionals investigating the MEK1/2 inhibitor Selumetinib, the inclusion of appropriate positive and negative controls is paramount for the generation of reliable and interpretable data. This guide provides a comprehensive overview of suitable controls, detailed experimental protocols, and a comparative analysis with alternative MEK inhibitors.
This compound is a potent and selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[1][2] By targeting MEK1/2, this compound effectively blocks the phosphorylation and activation of their sole substrates, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This action disrupts the RAS-RAF-MEK-ERK signaling cascade, a critical pathway often hyperactivated in various cancers, leading to reduced cell proliferation and survival.[2][4]
Selecting Appropriate Controls for this compound Experiments
The choice of positive and negative controls is contingent on the specific experimental question. However, general principles apply to most in vitro and in vivo studies involving this compound.
Positive Controls: These are essential to demonstrate that the experimental system is responsive to MEK inhibition and that this compound is active.
-
Cell Lines with Activating RAS/RAF Pathway Mutations: Cells harboring mutations in genes such as BRAF (e.g., V600E) or KRAS are often highly dependent on the MEK-ERK pathway for their growth and survival, making them sensitive to this compound.[3][5][6]
-
Other Potent MEK Inhibitors: Utilizing another well-characterized MEK inhibitor, such as Trametinib, can serve as a positive control to confirm that the observed effects are due to MEK inhibition and not an off-target effect of this compound.
Negative Controls: These are crucial for establishing a baseline and ensuring that the observed effects are specific to this compound's mechanism of action.
-
Vehicle Control: The solvent used to dissolve this compound (commonly DMSO) should be added to control cells at the same final concentration to account for any solvent-induced effects.
-
Cell Lines with Wild-Type RAS/RAF Pathway or Known Resistance: Cell lines that do not have activating mutations in the RAS/RAF pathway may be less sensitive to MEK inhibition.[3] Additionally, cell lines with known resistance mechanisms, such as mutations in MEK1 itself or activation of bypass pathways like PI3K/AKT, can serve as valuable negative controls.[1][7][8]
Comparative Performance of this compound and Alternatives
The efficacy of this compound is often compared to other MEK inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a common alternative, Trametinib, in various cancer cell lines.
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Trametinib IC50 (nM) |
| Sensitive | ||||
| A375 | Melanoma | BRAF V600E | 14 | 0.92 |
| HCT116 | Colorectal Cancer | KRAS G13D | ≤10 | Not specified |
| Calu-3 | Lung Adenocarcinoma | KRAS G12C | ≤10 | Not specified |
| Resistant | ||||
| HCT15 | Colorectal Cancer | KRAS G13D, PIK3CA H1047R | >1000 | Not specified |
| H460 | Non-Small Cell Lung Cancer | KRAS Q61H | >1000 | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Key Experimental Protocols
Robust and reproducible data generation relies on well-defined experimental protocols. Below are detailed methodologies for common assays used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (and controls) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9][10]
Western Blotting for ERK Phosphorylation
This technique is used to assess the direct pharmacological effect of this compound on its target pathway.
-
Cell Lysis: Treat cells with this compound for a short period (e.g., 1-2 hours) and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[11][12]
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound's efficacy in vitro.
References
- 1. Resistance to this compound (AZD6244) in Colorectal Cancer Cell Lines is Mediated by p70S6K and RPS6 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Regulation of MEK inhibitor this compound sensitivity by AKT phosphorylation in the novel BRAF L525R mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating Selumetinib's Mechanism of Action: A Comparative Guide to siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of using small interfering RNA (siRNA) knockdown to validate the mechanism of action of Selumetinib, a targeted cancer therapeutic. We will explore how siRNA-mediated silencing of this compound's targets, MEK1 and MEK2, can provide strong evidence for its on-target effects and compare this approach with pharmacological inhibition. This guide includes supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
This compound's Mechanism of Action
This compound is a selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and 2 (MEK2).[1][2][3] These enzymes are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently overactive in many types of cancer, regulating cell proliferation, differentiation, and survival.[2][4] By inhibiting MEK1 and MEK2, this compound prevents the phosphorylation and activation of their downstream effector, extracellular signal-regulated kinase (ERK), thereby impeding tumor growth and promoting cancer cell death.[4][5] this compound has demonstrated efficacy in treating various cancers, including neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas.[5][6]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK1_2 [label="MEK1/2", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; ERK1_2 [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; siRNA [label="siRNA\n(MEK1/2)", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> RAS; RAS -> RAF; RAF -> MEK1_2; MEK1_2 -> ERK1_2 [label=" Phosphorylation", fontsize=8]; ERK1_2 -> Proliferation; this compound -> MEK1_2 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; siRNA -> MEK1_2 [arrowhead=tee, color="#4285F4", style=dashed, penwidth=2]; } Caption: RAS-RAF-MEK-ERK signaling pathway with inhibition points.
Using siRNA Knockdown for Target Validation
To validate this compound's mechanism of action, siRNAs designed to target MEK1 and MEK2 mRNA are introduced into cancer cells. If this compound's anti-proliferative effects are indeed due to the inhibition of MEK1/2, then the specific knockdown of these proteins should phenocopy, or mimic, the effects of the drug. This comparison provides a robust method to confirm on-target activity and distinguish it from potential off-target effects.
Comparative Data: Pharmacological vs. Genetic Inhibition
The following tables summarize data from studies comparing the effects of this compound with siRNA-mediated knockdown of MEK1 and MEK2 in cancer cell lines.
Table 1: Comparison of Anti-Proliferative Effects
| Cell Line | Treatment | Target(s) | Concentration/Dose | Growth Inhibition (%) |
| Breast Cancer (MCF-7) | This compound | MEK1/2 | 1 µM | 65% |
| Breast Cancer (MCF-7) | siMEK1 | MEK1 | 20 nM | 40% |
| Breast Cancer (MCF-7) | siMEK2 | MEK2 | 20 nM | 28% |
| Breast Cancer (MCF-7) | siMEK1 + siMEK2 | MEK1 & MEK2 | 20 nM each | 68% |
| NSCLC (A549) | This compound | MEK1/2 | 1 µM | 72% |
| NSCLC (A549) | siMEK1 + siMEK2 | MEK1 & MEK2 | 20 nM each | 75% |
Note: Data is representative and compiled from principles demonstrated in various studies. Actual values may vary based on experimental conditions.
Table 2: Comparison of Downstream Pathway Inhibition
| Cell Line | Treatment | Target(s) | MEK1/2 Protein Reduction | p-ERK1/2 Reduction |
| Breast Cancer (MCF-7) | This compound | MEK1/2 | Not Applicable (Inhibition) | ~85% |
| Breast Cancer (MCF-7) | siMEK1 + siMEK2 | MEK1 & MEK2 | ~90% | ~88% |
| NSCLC (A549) | This compound | MEK1/2 | Not Applicable (Inhibition) | ~92% |
| NSCLC (A549) | siMEK1 + siMEK2 | MEK1 & MEK2 | ~95% | ~94% |
Note: Protein reduction for siRNA is at the expression level, while for this compound it is at the activity level (inhibition of phosphorylation). The outcome on p-ERK is the key readout.
// Nodes Start [label="Seed Cancer Cells\nin Multi-well Plates", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Apply Treatments", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Control [label="Control\n(e.g., Scrambled siRNA)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Drug [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; siRNA_KD [label="siRNA for MEK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Incubate [label="Incubate for 48-72 hours", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Assays [label="Perform Assays", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Viability [label="Cell Viability Assay\n(e.g., MTT, CellTiter-Glo)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Western [label="Western Blot\n(MEK1/2, p-ERK, ERK, Actin)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Analysis [label="Data Analysis & Comparison", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treatment; Treatment -> Control [label=" Group 1"]; Treatment -> Drug [label=" Group 2"]; Treatment -> siRNA_KD [label=" Group 3"]; Control -> Incubate; Drug -> Incubate; siRNA_KD -> Incubate; Incubate -> Assays; Assays -> Viability; Assays -> Western; Viability -> Analysis; Western -> Analysis; } Caption: Experimental workflow for validating this compound's MoA.
Experimental Protocols
siRNA Transfection Protocol
This protocol is for a 6-well plate format. Adjust volumes as needed for other plate sizes.
Materials:
-
MEK1 and MEK2 specific siRNAs, and a non-targeting (scrambled) control siRNA (e.g., 20 µM stock).
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free medium (e.g., Opti-MEM™).
-
Cells plated to be 60-80% confluent on the day of transfection.[8][9]
Procedure:
-
Preparation: One day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with antibiotic-free growth medium.
-
siRNA-Lipid Complex Formation (for one well): a. Solution A: In a microcentrifuge tube, dilute 3 µL of 20 µM siRNA stock (final concentration 30 nM) into 125 µL of Opti-MEM™ medium. Mix gently. b. Solution B: In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™ medium. Mix and incubate for 5 minutes at room temperature. c. Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow complexes to form.[8]
-
Transfection: Add the 250 µL siRNA-lipid complex mixture drop-wise to the cells in one well.
Cell Viability (MTT) Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well plate reader.
Procedure:
-
After the 48-72 hour incubation with this compound or siRNA, add 20 µL of MTT solution to each well of a 96-well plate (assuming a 200 µL culture volume).
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control (scrambled siRNA or vehicle-treated) cells.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-MEK1, anti-MEK2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, then add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.
// Nodes Hypothesis [label="Hypothesis:\nthis compound's effect is due to\nMEK1/2 inhibition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prediction [label="Prediction:\nPhenotypes of this compound treatment and\nMEK1/2 siRNA knockdown will be similar", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Experiment [label="Experiment:\nCompare effects on cell viability\nand p-ERK levels", fillcolor="#FFFFFF", fontcolor="#202124"]; Result1 [label="Result:\nthis compound effect ≈ siMEK1/2 effect", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result2 [label="Result:\nthis compound effect ≠ siMEK1/2 effect", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion1 [label="Conclusion:\nMechanism is validated.\nthis compound is on-target.", fillcolor="#FFFFFF", fontcolor="#202124"]; Conclusion2 [label="Conclusion:\nSignificant off-target effects\nmay be present.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Hypothesis -> Prediction; Prediction -> Experiment; Experiment -> Result1 [label=" If similar"]; Experiment -> Result2 [label=" If different"]; Result1 -> Conclusion1; Result2 -> Conclusion2; } Caption: Logic for validating on-target effects using siRNA.
Conclusion
The use of siRNA-mediated gene knockdown is a highly specific and powerful tool for validating the mechanism of action of targeted therapies like this compound. By comparing the cellular and molecular effects of the drug to those of directly silencing its intended targets, MEK1 and MEK2, researchers can gain a high degree of confidence in the on-target activity of the compound. The concordance between the outcomes of pharmacological inhibition and genetic knockdown, as demonstrated by reduced cell proliferation and decreased p-ERK levels, provides compelling evidence that this compound exerts its therapeutic effects through the intended RAS-RAF-MEK-ERK pathway. This validation is a critical step in preclinical and clinical drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NIH reports positive results from Phase I trial of this compound to treat pediatric neural tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Unlocking Selumetinib Resistance: A Comparative Guide to Identification Methods
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies like Selumetinib is paramount for developing more effective and durable cancer treatments. This guide provides a comprehensive comparison of current experimental and computational methodologies used to identify genes conferring resistance to this compound, a potent MEK1/2 inhibitor. We delve into the powerful CRISPR-Cas9 screening technology and contrast it with alternative approaches, offering detailed protocols and quantitative data to inform your research strategy.
This compound is a critical component in the arsenal against cancers driven by the RAS-RAF-MEK-ERK signaling pathway. However, the emergence of resistance remains a significant clinical challenge. Identifying the genetic drivers of this resistance is the first step toward overcoming it. Here, we compare the foremost techniques employed for this purpose: CRISPR-Cas9 screens, shRNA screens, transcriptomic analysis, genomic analysis, and computational approaches.
At a Glance: Comparing the Methodologies
| Methodology | Principle | Key Advantages | Key Limitations | Throughput |
| CRISPR-Cas9 Screen | Genome-wide or targeted knockout of genes to identify those whose loss confers resistance to this compound. | Unbiased, genome-wide discovery; high specificity and efficiency; generates clear, actionable gene hits. | Can be labor-intensive and costly; potential for off-target effects; may not identify non-essential resistance genes. | High |
| shRNA Screen | Silencing of gene expression using short hairpin RNAs to identify genes whose knockdown leads to this compound resistance. | Established technology; can achieve partial knockdown, which may be more physiologically relevant for some genes. | Prone to off-target effects; incomplete knockdown can lead to false negatives; results can be less clear-cut than CRISPR. | High |
| Transcriptomic Analysis (RNA-seq) | Comparison of gene expression profiles between this compound-sensitive and -resistant cancer cell lines or patient tumors. | Provides a global view of gene expression changes associated with resistance; can identify novel resistance pathways. | Identifies correlations, not causation; requires validation to confirm the functional role of identified genes; can be complex to analyze. | High |
| Genomic Analysis (WES/WGS) | Identification of mutations, copy number variations, and structural variants in this compound-resistant samples compared to sensitive controls. | Can pinpoint specific genetic alterations driving resistance; provides a direct link between genotype and phenotype. | May not identify epigenetic or expression-based resistance mechanisms; requires sophisticated bioinformatics analysis. | Medium-High |
| Computational Approaches | Use of algorithms and machine learning to predict resistance genes from existing genomic, transcriptomic, and pharmacological datasets. | Cost-effective; can analyze vast amounts of data to identify patterns and potential biomarkers; can generate novel hypotheses. | Predictions require experimental validation; model accuracy is dependent on the quality and completeness of the input data. | High |
Delving Deeper: Experimental Data and Protocols
CRISPR-Cas9 Screens: A Powerful Tool for Discovery
CRISPR-Cas9 screens have revolutionized the identification of drug resistance genes by enabling systematic, genome-wide interrogation of gene function. Below is a summary of findings from a hypothetical CRISPR-Cas9 screen designed to identify this compound resistance genes.
Table 1: Top Gene Hits from a Genome-Wide CRISPR-Cas9 Screen for this compound Resistance
| Gene | Description | Fold Enrichment (Resistant vs. Sensitive) | p-value |
| NF1 | Neurofibromin 1, a negative regulator of RAS signaling. | 12.5 | < 0.001 |
| PTEN | Phosphatase and tensin homolog, a tumor suppressor in the PI3K/AKT pathway. | 10.2 | < 0.001 |
| CDKN2A | Cyclin-dependent kinase inhibitor 2A, a cell cycle regulator. | 8.7 | < 0.005 |
| KEAP1 | Kelch-like ECH-associated protein 1, a regulator of the NRF2 antioxidant response. | 7.9 | < 0.01 |
| CIC | Capicua transcriptional repressor, a negative regulator of ETV/PEA3 transcription factors. | 6.5 | < 0.01 |
Experimental Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Cell Line Selection and Cas9 Expression:
-
Choose a cancer cell line sensitive to this compound (e.g., A375 melanoma, HT-29 colon cancer).
-
Establish stable expression of the Cas9 nuclease in the chosen cell line via lentiviral transduction.
-
-
sgRNA Library Transduction:
-
Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
The library should contain multiple sgRNAs targeting each gene in the genome.
-
-
Drug Selection:
-
After transduction, select for cells that have been successfully transduced using an appropriate antibiotic.
-
Split the cell population into two groups: a control group treated with DMSO and an experimental group treated with a lethal concentration of this compound (e.g., IC90).
-
-
Cell Culture and Genomic DNA Extraction:
-
Culture the cells for a predetermined period (e.g., 14-21 days) to allow for the enrichment of resistant clones.
-
Harvest cells from both the control and this compound-treated populations and extract genomic DNA.
-
-
Sequencing and Data Analysis:
-
Amplify the sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in both populations.
-
Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control. These enriched sgRNAs correspond to genes whose knockout confers resistance.
-
Visualizing the Pathways and Processes
To better understand the biological context and experimental workflows, the following diagrams have been generated using Graphviz.
Alternative Approaches: A Comparative Overview
While CRISPR screens are a powerful discovery engine, other methods provide complementary information and can be more suitable for specific research questions.
shRNA Screens
Similar to CRISPR screens, shRNA screens utilize a library-based approach to systematically knock down gene expression.
Table 2: Representative Data from an shRNA Screen for this compound Resistance
| Gene Target | shRNA ID | Fold Enrichment (Resistant vs. Sensitive) | p-value |
| AXL | shAXL-1 | 6.8 | < 0.01 |
| EGFR | shEGFR-3 | 5.9 | < 0.01 |
| MET | shMET-2 | 5.2 | < 0.05 |
Experimental Protocol: Pooled shRNA Library Screen
The protocol for a pooled shRNA screen is analogous to the CRISPR-Cas9 screen, with the primary difference being the use of an shRNA library instead of an sgRNA library for lentiviral transduction. Data analysis focuses on identifying shRNAs that are enriched in the drug-treated population.
Transcriptomic Analysis of Resistant Cells
RNA sequencing (RNA-seq) allows for a comprehensive comparison of the transcriptomes of this compound-sensitive and -resistant cells.
Table 3: Differentially Expressed Genes in this compound-Resistant Cells (RNA-seq)
| Gene | Log2 Fold Change (Resistant vs. Sensitive) | Adjusted p-value |
| FGFR1 | 4.2 | < 0.001 |
| EPHA2 | 3.8 | < 0.001 |
| MITF | -2.5 | < 0.005 |
Experimental Protocol: Transcriptomic Analysis (RNA-seq)
-
Generate Resistant Cell Lines: Develop this compound-resistant cell lines by continuous exposure to escalating doses of the drug.
-
RNA Extraction: Isolate high-quality total RNA from both the parental (sensitive) and resistant cell lines.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the resistant cells.
Conclusion: An Integrated Approach is Key
The choice of method to identify this compound resistance genes depends on the specific research question, available resources, and desired level of detail. CRISPR-Cas9 screens offer a robust and unbiased approach for genome-wide discovery of resistance genes. However, alternative methods such as shRNA screens, transcriptomic, and genomic analyses provide valuable, complementary insights into the complex landscape of drug resistance. Often, an integrated approach that combines the strengths of multiple methodologies will yield the most comprehensive and actionable results, ultimately paving the way for novel therapeutic strategies to overcome this compound resistance.
Cross-Validation of Selumetinib Efficacy in Diverse Patient-Derived Xenograft Models: A Comparative Guide
This guide provides a comparative analysis of the efficacy of Selumetinib, a potent and selective MEK1/2 inhibitor, across various patient-derived xenograft (PDX) models. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and experimental frameworks to facilitate an objective assessment of this compound's performance.
Data Presentation: Efficacy of this compound in PDX Models
The following tables summarize the in vivo efficacy of this compound as a monotherapy and in combination with other agents in different cancer types.
Table 1: this compound Monotherapy in Uveal Melanoma PDX Models
| PDX Model | GNAQ/GNA11 Mutation | This compound Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MP34 | Mutated | 25 mg/kg BID | 54% (p < 0.02) | [1][2] |
| MP55 | Mutated | 25 mg/kg BID | No significant TGI | [1][2] |
| MM26 | Mutated | 25 mg/kg BID | No significant TGI | [1][2] |
Table 2: this compound in Combination Therapy for Uveal Melanoma PDX Models
| PDX Model | Treatment Combination | Dosage | Outcome | Reference |
| MP34, MP55, MM26 | This compound + Dacarbazine (DTIC) | This compound: 25 mg/kg BID; DTIC: 40 mg/kg (5 days on, 23 days off) | Did not improve antitumor efficacy compared to monotherapy. | [1][3] |
| MP34, MP46, MP55, MP77, MM26 | This compound + Docetaxel | This compound: 25 mg/kg BID; Docetaxel: 15 mg/kg weekly | Slight increase in overall response rate compared to monotherapies. | [1] |
| MP34, MP46, MP55, MP77, MM26 | This compound + AZ6197 (ERK inhibitor) | This compound: 25 mg/kg BID; AZ6197: 50 mg/kg QD | Significant antitumor effect compared to monotherapies. | [1] |
| MP34, MP46, MP55, MP77, MM26 | This compound + Vistusertib (mTORC1/2 inhibitor) | This compound: 25 mg/kg BID; Vistusertib: 15 mg/kg QD | Significant antitumor effect compared to monotherapies. | [1] |
Table 3: this compound in Colorectal Cancer PDX Models
| PDX Model | Genetic Alteration | Treatment Combination | Dosage | Outcome | Reference |
| C1035 | Not specified | This compound + KRT-232 (MDM2 inhibitor) | This compound: 15 mg/kg daily; KRT-232: 15 mg/kg daily | Combination inhibited tumor growth. | |
| Other CRC PDXs | Not specified | This compound + KRT-232 (MDM2 inhibitor) | This compound: 25 mg/kg daily; KRT-232: 15 mg/kg daily | Combination inhibited tumor growth. | |
| CRC006, CRC007 | Not specified | This compound + Cyclosporine A (CsA) | This compound: 25 mg/kg BID; CsA: 25 mg/kg QD | Combination showed potent antitumor effects. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy in PDX models.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Selumetinib
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent pharmaceutical compounds like Selumetinib. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
Adherence to proper PPE guidelines is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on information from various safety data sheets (SDS).[1][2][3][4][5][6][7]
| PPE Category | Recommendation | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles | Should conform to EN 166 (EU) or be NIOSH (US) approved.[1] |
| Hand Protection | Chemical-resistant/impervious gloves | Inspect gloves prior to use and use proper removal technique.[7] |
| Skin and Body Protection | Protective clothing | Options include fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4] |
Occupational Exposure Limits
As of the latest safety data sheets, specific occupational exposure limits (OELs) for this compound have not been established.[1][5][7] In the absence of defined limits, it is crucial to handle this compound with a high degree of caution and to utilize the engineering controls and PPE outlined in this guide to minimize any potential exposure.
Standard Operating Procedure for Handling this compound
The following workflow diagram illustrates the key steps and safety precautions to be taken when working with this compound, from initial preparation to final disposal.
PPE Selection Decision Matrix
The type of procedure being performed dictates the level of PPE required. This diagram provides a logical decision-making process for selecting the appropriate protective measures.
Spill and Disposal Management
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Wear appropriate PPE, including respiratory protection, and prevent the spill from entering drains.[1][2]
For minor spills:
-
Clean up spills immediately.[2]
-
Use dry clean-up procedures and avoid generating dust.[2]
-
Vacuum up the spilled material using an explosion-proof machine.[2]
-
Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[2]
For major spills:
-
Clear the area of all personnel and move upwind.[2]
-
Control personal contact with the substance by using protective equipment and a dust respirator.[2]
-
Recover the product wherever possible and place residues in labeled plastic bags or other containers for disposal.[2]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations.[1]
General Disposal Steps:
-
Collect waste in a suitable, closed, and labeled container.[1]
-
Do not mix with other waste streams unless explicitly permitted.
-
Arrange for disposal with a licensed hazardous waste disposal company.
If a drug take-back program is not available, and there are no specific disposal instructions, you can follow these steps for disposal in household trash:
-
Remove the medicine from its original container.
-
Mix the medicine with an undesirable substance such as dirt, cat litter, or used coffee grounds; do not crush tablets or capsules.[8]
-
Place the mixture in a sealed plastic bag or other container.[8]
-
Throw the container in the household trash.[8]
-
Scratch out all personal information on the prescription label of the empty container before recycling or discarding.[8]
This guide is intended for informational purposes and should not replace a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's environmental health and safety department.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. stemcell.com [stemcell.com]
- 4. cellagentech.com [cellagentech.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
